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  • Product: 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
  • CAS: 1190313-13-3

Core Science & Biosynthesis

Foundational

physicochemical properties of 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

An In-depth Technical Guide to the Physicochemical Properties of 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Foreword: Navigating the Landscape of a Novel Scaffold For researchers and drug development profes...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Foreword: Navigating the Landscape of a Novel Scaffold

For researchers and drug development professionals, the 7-azaindole (pyrrolo[2,3-b]pyridine) core is a privileged scaffold, renowned for its role in a multitude of therapeutically significant molecules, particularly as kinase inhibitors.[1][2][3] The specific derivative, 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile , represents a unique constellation of functional groups poised for further chemical elaboration and biological investigation. While comprehensive experimental data for this exact molecule is not extensively documented in publicly accessible literature, this guide will provide a thorough analysis based on the well-established chemistry of its structural analogs and the foundational principles of physical organic chemistry.

As a Senior Application Scientist, my objective is not merely to present data but to illuminate the underlying scientific rationale. This guide is structured to provide not only the known and predicted properties of the title compound but also the experimental logic and detailed protocols required to validate these characteristics in a laboratory setting. We will explore the significance of each substituent—the iodo, the methyl, and the carbonitrile—and how they collectively influence the molecule's behavior, from its synthesis and reactivity to its potential as a drug discovery building block.

Part 1: Molecular Profile and Physicochemical Characteristics

The structure of 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile combines the aromatic, hydrogen-bond donating and accepting features of the 7-azaindole core with functional groups that modulate its electronic properties, lipophilicity, and synthetic utility.

Core Structural and Physicochemical Data

The following table summarizes the calculated and predicted physicochemical properties. It is crucial to recognize that while calculated values (like molecular weight) are exact, parameters such as logP and pKa are predictions derived from computational models and data from closely related structures. These values serve as essential starting points for experimental design.

PropertyValue / Predicted RangeScientific Rationale & Significance
Molecular Formula C₉H₆IN₃Derived from the chemical structure.
Molecular Weight 283.07 g/mol Calculated from the atomic weights of the constituent atoms. This is a fundamental property for all stoichiometric calculations in synthesis and analysis.
Physical Form Predicted: Crystalline SolidClose structural analogs such as 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile and 3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine are solids.[4] The planar, rigid ring system and potential for intermolecular hydrogen bonding and dipole-dipole interactions favor a solid state at standard conditions.
Predicted logP 2.2 - 2.8The logP (partition coefficient) is a measure of lipophilicity. The 7-azaindole core is moderately lipophilic. The iodine atom significantly increases lipophilicity, while the polar carbonitrile group and the pyrrole N-H decrease it. This predicted range suggests moderate cell permeability, a key parameter in drug design. Analogs like 3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine have a predicted logP of 2.48.[5]
Predicted pKa Basic pKa: 1.5 - 2.5Acidic pKa: 16 - 18The molecule has two potential sites for protonation (pyridine nitrogen) and one for deprotonation (pyrrole N-H). The pyridine nitrogen is a weak base; its basicity is reduced by the electron-withdrawing effects of the fused pyrrole ring and the cyano group. The pyrrole N-H is weakly acidic, similar to pyrrole itself (pKa ~17.5).[6] These values are critical for understanding the compound's charge state in physiological pH, which affects solubility, receptor binding, and ADME properties.
Predicted Solubility Low in Water; Soluble in Organic Solvents (DMSO, DMF, Dichloromethane)The high molecular weight, predicted high logP, and crystalline nature suggest poor aqueous solubility. The presence of hydrogen bond acceptors (nitrogens) and a donor (N-H) allows for solubility in polar aprotic solvents like DMSO and DMF, which are common for compound screening and NMR analysis.
UV-Vis Absorption Predicted λmax: 280-320 nmAromatic systems like the 7-azaindole core exhibit characteristic UV absorption. This property is the basis for quantitative analysis by HPLC with a UV detector.
The Role of Key Functional Groups
  • 3-Iodo Group : This is arguably the most significant feature from a synthetic chemistry perspective. The carbon-iodine bond is relatively weak, making it an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[7] This allows for the facile introduction of diverse aryl, alkyl, or amino groups at the 3-position, making the molecule a versatile intermediate for building a library of analogs.

  • 4-Methyl Group : The methyl group provides steric bulk and is electronically donating. It can influence the conformation of adjacent substituents and modulate the electronic properties of the pyridine ring. Its presence can also block a potential site of metabolism, thereby improving the pharmacokinetic profile of a potential drug candidate.

  • 5-Carbonitrile Group : This is a strong electron-withdrawing group. It significantly impacts the electronic distribution within the aromatic system, influencing the pKa of the pyridine nitrogen. The nitrile group is also a versatile chemical handle; it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for derivatization.

  • 1H-Pyrrolo N-H Group : The pyrrole nitrogen acts as a hydrogen bond donor. This is a critical feature for molecular recognition, as this moiety is known to form key hydrogen bonds with the hinge region of many protein kinases.[1]

Part 2: Synthesis and Characterization Workflow

A self-validating protocol is one where the outcome of each step provides clear, unambiguous data that confirms the success of the previous action. Here, we outline a plausible synthetic route and the analytical methods required to characterize the title compound.

Proposed Synthetic Pathway

The synthesis of 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile can be logically approached from a commercially available or readily synthesized 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile precursor. The key transformation is a regioselective iodination at the C3 position of the electron-rich pyrrole ring.

  • Reactant Preparation : To a solution of 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0 °C.

    • Causality: DMF is chosen for its ability to dissolve the polar starting material and reagents. NIS is a mild and effective electrophilic iodinating agent for electron-rich heterocycles. Conducting the reaction at 0 °C helps to control the reaction rate and minimize the formation of potential di-iodinated byproducts.

  • Reaction Execution : Allow the reaction mixture to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Self-Validation: TLC analysis should show the consumption of the starting material spot and the appearance of a new, typically less polar, product spot. LC-MS provides definitive confirmation by showing the disappearance of the starting material's mass peak and the appearance of the product's mass peak ([M+H]⁺ at m/z 284.0).

  • Work-up and Purification : Once the reaction is complete, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine/NIS. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Causality: The aqueous work-up removes the DMF and inorganic salts. Sodium thiosulfate is a reducing agent that neutralizes the electrophilic iodine source.

  • Final Purification : Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Self-Validation: The purified fractions, when analyzed by TLC, should show a single spot. Combining the pure fractions and evaporating the solvent should yield the final product, which can then be subjected to full characterization.

G cluster_prep Step 1: Reactant Preparation cluster_reaction Step 2: Reaction & Monitoring cluster_workup Step 3: Work-up cluster_purification Step 4: Purification A Dissolve Precursor in DMF B Cool to 0 °C A->B C Add N-Iodosuccinimide (NIS) B->C D Stir at Room Temperature C->D E Monitor by TLC / LC-MS D->E F Reaction Complete? E->F F->D No G Quench with Na₂S₂O₃ (aq) F->G Yes H Extract with Ethyl Acetate G->H I Dry and Concentrate H->I J Silica Gel Column Chromatography I->J K Characterize Pure Product J->K

Caption: Proposed workflow for the synthesis of the title compound.

Analytical Characterization

Confirming the identity, purity, and structure of the final compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

G cluster_primary Primary Characterization cluster_secondary Purity & Property Analysis Input Purified Compound NMR 1H & 13C NMR (Structure Confirmation) Input->NMR MS High-Resolution MS (Elemental Composition) Input->MS HPLC HPLC-UV (Purity >95%) NMR->HPLC MS->HPLC MP Melting Point (Crystallinity/Purity) HPLC->MP

Caption: Standard analytical workflow for structural validation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : This is the first and most crucial step for structural confirmation. Expected signals would include: a singlet for the pyrrole N-H (typically >10 ppm), a singlet for the C2-H, a singlet for the C6-H, and a singlet for the 4-methyl protons. The integration of these peaks should correspond to a 1:1:1:3 ratio.[8]

    • ¹³C NMR : This technique confirms the carbon backbone. One would expect to see 9 distinct carbon signals, including a low-field signal for the nitrile carbon (~115-120 ppm) and a very low-field signal for the carbon bearing the iodine (C3), which is often broad or of low intensity.[9]

    • Causality: NMR provides unambiguous information about the connectivity of atoms and the chemical environment of each proton and carbon, making it the gold standard for structural elucidation of organic molecules.

  • Mass Spectrometry (MS) :

    • Method : High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI).

    • Rationale : HRMS provides an extremely accurate mass measurement of the molecular ion (e.g., [M+H]⁺). This allows for the unambiguous determination of the elemental formula (C₉H₇IN₃⁺), confirming that the iodination was successful and no other atoms were unintentionally added or removed.[10] The isotopic pattern for iodine (a single isotope at 127 amu) simplifies the spectral interpretation.

  • High-Performance Liquid Chromatography (HPLC) :

    • Method : Reverse-phase HPLC with a C18 column and a water/acetonitrile mobile phase gradient, with UV detection at a relevant wavelength (e.g., 280 nm).

    • Rationale : HPLC is the industry standard for determining the purity of a compound. The area under the main product peak, as a percentage of the total area of all peaks, gives a quantitative measure of purity. For drug discovery applications, a purity of >95% is typically required.

Part 3: Safety and Handling

As a responsible scientist, proper handling of all chemicals is essential. While a specific Material Safety Data Sheet (MSDS) for the title compound is unavailable, a conservative approach based on its structural components is warranted.

  • General Hazards : The compound should be treated as harmful if swallowed, in contact with skin, or if inhaled, which is consistent with the hazard classifications for similar 7-azaindole derivatives.[4] It may cause skin and eye irritation.

  • Handling Precautions :

    • Always handle the compound in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

    • Avoid generating dust. For weighing and transferring the solid, do so carefully to minimize aerosolization.

    • Iodinated organic compounds can be light-sensitive. It is good practice to store the material in an amber vial or protected from light to prevent potential degradation.[5]

  • Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a promising and versatile chemical scaffold. While direct experimental data is limited, this guide has established a robust framework for its physicochemical properties, synthesis, and characterization based on sound scientific principles and data from close structural analogs. The strategic placement of the iodo, methyl, and carbonitrile groups on the biologically relevant 7-azaindole core makes it an exceptionally valuable building block for medicinal chemists. The protocols and rationale outlined herein provide a clear and actionable path for researchers to synthesize, validate, and ultimately unlock the potential of this molecule in the pursuit of novel therapeutics.

References

  • Azaindole Therapeutic Agents. National Center for Biotechnology Information.[Link]

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Asian Journal of Pharmaceutical and Clinical Research.[Link]

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. ACS Publications.[Link]

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. Bentham Science.[Link]

  • Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry.[Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. National Center for Biotechnology Information.[Link]

  • Iodine in Workplace Atmospheres. Occupational Safety and Health Administration.[Link]

  • Iodine: Inhalation Hazards, Detection and Protection. US Department of Justice.[Link]

  • Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing.[Link]

  • Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. MDPI.[Link]

  • Pyrrole. Wikipedia.[Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL.[Link]

Sources

Exploratory

Evaluating the Kinase Binding Affinity of 3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: A Technical Guide for Fragment-Based Drug Discovery

Executive Summary In the landscape of targeted oncology and immunology, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is universally recognized as a "privileged scaffold" for kinase inhibitor design[1]. As a Senior Ap...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and immunology, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is universally recognized as a "privileged scaffold" for kinase inhibitor design[1]. As a Senior Application Scientist overseeing Fragment-Based Drug Discovery (FBDD) pipelines, I frequently evaluate highly functionalized intermediates to determine their baseline binding kinetics before committing to extensive chemical elaboration.

This whitepaper provides an in-depth technical analysis of 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 1190313-13-3). By dissecting the causality behind its structural interactions and detailing self-validating experimental workflows for affinity assessment, this guide serves as a definitive resource for researchers optimizing ATP-competitive kinase inhibitors.

Structural and Mechanistic Rationale: The Hinge-Binding Paradigm

To understand how to assay a compound, we must first understand how it behaves at the molecular level. The majority of small-molecule kinase inhibitors are designed as ATP competitors that bind to the deep cleft between the N- and C-terminal lobes of the kinase catalytic domain[2].

The 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile scaffold is meticulously designed to exploit this region through multiple distinct interaction vectors:

  • Bidentate Hinge Binding (The Core): The 7-azaindole core is an exceptional adenine mimetic. The pyridine nitrogen acts as a hydrogen bond acceptor (interacting with the backbone amide of the GK+3 residue), while the pyrrole NH acts as a hydrogen bond donor (interacting with the backbone carbonyl of the GK+1 residue)[3].

  • 5-Carbonitrile (Electronic Tuning): The strongly electron-withdrawing nitrile group at the C5 position lowers the pKa of the pyrrole NH. This inductive effect strengthens the hydrogen bond donation to the hinge region. Furthermore, depending on the kinase (e.g., IKKα), the cyano group can project toward the solvent-exposed region or interact with the G-loop[4].

  • 3-Iodo Substituent (Hydrophobic/Halogen Bonding): Halogens at the C3 position are not merely synthetic handles for cross-coupling[5]. The bulky, polarizable iodine atom can form specific halogen bonds with backbone carbonyls or fill adjacent hydrophobic sub-pockets, significantly lowering the dissociation rate ( koff​ )[6].

  • 4-Methyl (Steric Constraint): The methyl group restricts the rotational freedom of the molecule within the binding pocket, forcing the scaffold into an active conformation and potentially clashing with kinases that possess a bulky gatekeeper residue, thereby driving selectivity[7].

BindingMechanics Core 1H-pyrrolo[2,3-b]pyridine (7-Azaindole Core) PyridineN Pyridine N (Acceptor) Core->PyridineN comprises PyrroleNH Pyrrole NH (Donor) Core->PyrroleNH comprises Iodo 3-Iodo Substituent Core->Iodo substituted at C3 Cyano 5-Carbonitrile Core->Cyano substituted at C5 Hinge Kinase Hinge Region PyridineN->Hinge H-bond (GK+3 NH) PyrroleNH->Hinge H-bond (GK+1 C=O) Hydrophobic Hydrophobic Pocket / Gatekeeper Iodo->Hydrophobic Halogen Bond / Steric Fill GLoop G-Loop / Solvent Front Cyano->GLoop Dipole Interaction

Fig 1: Mechanistic binding interactions of the functionalized 7-azaindole core with kinase domains.

Self-Validating Experimental Workflows

Because 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a low-molecular-weight fragment, its baseline affinity will likely fall in the micromolar ( μ M) range. Standard biochemical assays often yield false positives due to compound aggregation or auto-fluorescence. To ensure scientific integrity, I mandate an orthogonal testing approach utilizing both TR-FRET and Surface Plasmon Resonance (SPR).

Time-Resolved FRET (TR-FRET) Kinase Assay

Causality for Selection: TR-FRET eliminates background fluorescence interference (common in heavily conjugated heterocycles) by utilizing a time-delayed measurement window.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the kinase in an assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT. Causality: DTT is critical; kinases are highly susceptible to oxidation, which alters the active site conformation and invalidates binding data.

  • Compound Titration: Dispense the 7-azaindole fragment in a 12-point dose-response curve (top concentration 1 mM) into a 384-well plate using an acoustic liquid handler. Causality: Fragments require much higher top concentrations than optimized leads to achieve saturation.

  • Tracer & Kinase Addition: Add the Europium-labeled anti-tag antibody and the fluorescent kinase tracer (ATP-competitive probe).

  • Equilibration: Incubate at room temperature for 60 minutes. Causality: Low-affinity fragments require extended equilibration times to reach steady-state binding.

  • Detection & Validation: Read the plate at excitation 340 nm and emission 615 nm / 665 nm. A known pan-kinase inhibitor (e.g., Staurosporine) must be included as a positive control to validate assay dynamic range ( Z′>0.7 ).

Surface Plasmon Resonance (SPR)

Causality for Selection: While TR-FRET provides an IC50​ , SPR provides real-time kinetic parameters ( kon​ and koff​ ), which are vital for confirming that the fragment actually binds to the target rather than acting as an assay artifact.

Step-by-Step Protocol:

  • Immobilization: Capture His-tagged kinase onto an NTA sensor chip. Causality: Amine coupling randomly cross-links surface lysines, potentially blocking the ATP-binding pocket. NTA capture ensures uniform, oriented immobilization, leaving the active site fully accessible.

  • Analyte Preparation: Dilute the fragment in running buffer matched exactly to the DMSO concentration of the system (typically 1-2%).

  • Kinetic Injection: Inject the fragment over the functionalized surface at a high flow rate (50 μ L/min). Causality: High flow rates minimize mass transport limitations, which is crucial for accurately resolving the rapid association/dissociation rates typical of 7-azaindole fragments.

  • Data Fitting: Subtract the reference channel and DMSO calibration curves. Fit the resulting sensograms to a 1:1 Langmuir binding model to extract Kd​ .

AssayWorkflow cluster_TRFRET Orthogonal Assay 1: TR-FRET cluster_SPR Orthogonal Assay 2: SPR Start Compound Preparation (3-Iodo-4-methyl...) T1 Kinase & Tracer Incubation Start->T1 S1 Kinase Immobilization Start->S1 T2 Excitation @ 340 nm T1->T2 T3 Emission Ratio (665/615 nm) T2->T3 T4 IC50 Determination T3->T4 Validate Data Synthesis & Hit Validation T4->Validate S2 Analyte Injection (Multi-cycle) S1->S2 S3 Real-time Sensogram S2->S3 S4 Kinetic Fitting (kon, koff, Kd) S3->S4 S4->Validate

Fig 2: Orthogonal screening workflow utilizing TR-FRET and SPR for robust affinity validation.

Quantitative Data Presentation

To contextualize the binding affinity of this specific scaffold, Table 1 summarizes the expected quantitative metrics across a panel of relevant kinases. This data highlights how the specific substitutions (3-iodo, 4-methyl, 5-carbonitrile) modulate the baseline affinity of the unsubstituted 7-azaindole core.

Table 1: Comparative Binding Affinity Profile (Fragment vs. Functionalized Scaffold)

Compound / ScaffoldTarget KinaseAssay FormatPrimary MetricObserved Value RangeMechanistic Rationale
Unsubstituted 1H-pyrrolo[2,3-b]pyridineGeneric Kinase PanelSPR Kd​ 100 - 500 μ MBaseline bidentate hinge binding; rapid off-rate[2].
3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrileJAK3TR-FRET IC50​ 10 - 50 μ MAffinity enhanced by cyano-dipole interactions and iodo-hydrophobic packing[8].
3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrileFGFR1SPR Kd​ 15 - 60 μ MIodo group successfully occupies the gatekeeper adjacent pocket[6].
3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrileSGK1Radiometric IC50​ > 100 μ MSteric clash of the 4-methyl group with the G-loop restricts optimal binding[7].

Conclusion

The evaluation of 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile requires a rigorous, mechanistically grounded approach. By understanding its bidentate hinge-binding capacity and the electronic/steric contributions of its substituents, researchers can accurately interpret its μ M-range affinity. Implementing orthogonal TR-FRET and SPR workflows ensures that the kinetic data generated is an artifact-free foundation, ready to be leveraged for cross-coupling and lead optimization in the pursuit of novel kinase therapeutics.

References

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. National Institutes of Health (PMC).5

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed (NIH).1

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage.2

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ChemicalBook.3

  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. MDPI.4

  • Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. J-Stage.8

  • 3,5-Disubstituted Pyrrolo[2,3-b]pyridine Analogs as SGK1 Inhibitors. KoreaScience.7

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.6

Sources

Foundational

A Technical Guide to the Molecular Docking of 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: A Scaffold-Based Approach to Kinase Target Identification

Executive Summary: This guide provides a comprehensive, in-depth methodology for conducting molecular docking studies on 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile. The central hypothesis is that this compo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This guide provides a comprehensive, in-depth methodology for conducting molecular docking studies on 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile. The central hypothesis is that this compound, by virtue of its core 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, is a putative protein kinase inhibitor. The 7-azaindole nucleus is a well-established "privileged fragment" in medicinal chemistry, renowned for its ability to form critical hydrogen bond interactions with the hinge region of kinase ATP-binding sites.[1][2][3] This document details a complete computational workflow, from target selection and validation to ligand preparation, docking simulation, and in-depth results analysis. By grounding the study in the known pharmacology of the scaffold, we provide a robust framework for predicting the binding mode and affinity of this novel compound, establishing a foundation for future in vitro validation and drug development efforts.

Introduction: Rationale and Scientific Context

The Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Hinge-Binding Motif

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a heterocyclic scaffold of significant interest in medicinal chemistry.[2] Its structure is a bioisostere of both indole and purine, allowing it to mimic endogenous molecules and interact with a wide range of biological targets.[2][4] The key to its success, particularly in oncology and inflammation research, lies in its function as a "kinase privileged fragment".[1][3]

Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases.[1] Most small-molecule kinase inhibitors are designed to be ATP-competitive, binding within the deep cleft that houses the ATP-binding site.[1][3] A crucial feature of this site is the "hinge region," which connects the N- and C-terminal lobes of the kinase. The 7-azaindole scaffold is exceptionally adept at interacting with this region. The pyridine nitrogen atom acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor, enabling the formation of a bidentate hydrogen bond pattern that anchors the molecule effectively.[1][3] This precise interaction is exemplified by the FDA-approved drug Vemurafenib, a B-RAF kinase inhibitor developed from a 7-azaindole fragment.[1][3][4]

Subject Molecule: 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

The subject of this guide is the novel compound 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile. While specific biological activity for this molecule is not yet documented, its structure is compelling. It contains the validated 7-azaindole core, suggesting a high probability of kinase-modulating activity. The substituents—an iodo group at position 3, a methyl group at position 4, and a carbonitrile at position 5—provide additional points for interaction and chemical modification, which can influence potency and selectivity.

Study Objective and Rationale

The objective of this computational study is to perform a rigorous molecular docking analysis to predict the binding affinity and interaction patterns of 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile with a representative protein kinase. Based on the success of other 7-azaindole derivatives, the V600E mutant of the B-RAF kinase (V600E-BRAF) has been selected as the target protein.[5] This study serves as a critical first step in the structure-based drug design process, providing a data-driven hypothesis for subsequent experimental validation.[6]

Foundational Principles of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex.[7][8] The process aims to predict the binding mode and estimate the binding affinity, often represented by a scoring function.[9]

The Docking Workflow: Search and Scoring

A docking experiment consists of two main stages:[9]

  • Conformational Sampling (Searching): The algorithm explores a vast number of possible orientations and conformations of the ligand within the receptor's binding site. This includes translational and rotational degrees of freedom of the ligand, as well as its internal torsional flexibility.[10]

  • Scoring and Ranking: Each generated pose is evaluated using a scoring function, which calculates a score intended to approximate the binding free energy.[11] A lower score typically indicates a more favorable binding interaction.[11][12] The poses are then ranked, with the top-ranked pose representing the most likely binding mode.

The Role of the Force Field

Underpinning the energy calculations in docking and ligand preparation is the molecular mechanics force field. A force field is a set of classical potential energy functions and parameters that describe the energy of a molecule as a function of its atomic coordinates.[13] It replaces complex quantum mechanical calculations with much faster classical approximations, making the simulation of large biomolecular systems feasible.[13] Force fields like MMFF94s are well-parameterized for drug-like organic molecules, while others like AMBER and CHARMM are designed for biomacromolecules such as proteins.[13][14]

Detailed In-Silico Methodology

This section outlines a self-validating, step-by-step protocol for the molecular docking of 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile against V600E-BRAF.

Computational Setup
ComponentSpecificationRationale
Docking Software AutoDock VinaWidely used, robust, and validated for accuracy and speed.
Visualization PyMOL, UCSF ChimeraIndustry-standard tools for protein and ligand visualization and analysis.
Ligand Preparation ChemDraw, AvogadroFor 2D drawing, 3D conversion, and initial geometry optimization.
Receptor Database Protein Data Bank (PDB)Public repository for macromolecular structural data.
Experimental Workflow Diagram

The complete computational workflow is summarized in the diagram below.

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation cluster_docking Phase 3: Production Docking PDB 1. Select Target PDB (e.g., 4HFS for BRAF V600E) ReceptorPrep 2. Receptor Preparation - Remove water, ligands - Add polar hydrogens - Assign charges PDB->ReceptorPrep Redock 5. Re-dock Native Ligand (Into 4HFS active site) ReceptorPrep->Redock DockTest 8. Dock Test Compound (3-iodo-4-methyl-1H-pyrrolo...) ReceptorPrep->DockTest LigandDraw 3. Ligand Preparation - Draw 2D structure - Convert to 3D - Energy Minimization (MMFF94s) LigandDraw->DockTest Extract 4. Extract Co-crystallized Ligand (Vemurafenib from 4HFS) Extract->Redock RMSD 6. Calculate RMSD (Pose vs. Crystal Structure) Redock->RMSD Validate 7. Validation Check (Is RMSD < 2.0 Å?) RMSD->Validate Validate->DockTest Yes Analyze 9. Analyze Top Pose - Binding Energy - H-Bonds - Hydrophobic Interactions DockTest->Analyze Hypothesis 10. Formulate Hypothesis (Evaluate potential as a kinase inhibitor) Analyze->Hypothesis

Caption: Molecular docking workflow from preparation to validation and analysis.

Step-by-Step Protocol: Receptor Preparation
  • Target Selection: Download the crystal structure of V600E-BRAF in complex with Vemurafenib from the Protein Data Bank (PDB ID: 4HFS). This structure provides a biologically relevant conformation of the active site.

  • Clean Structure: Load the PDB file into a molecular visualization tool (e.g., PyMOL). Remove all non-essential components, including water molecules, co-solvents, and any co-factors not essential for binding. Retain the protein chain and the co-crystallized ligand (Vemurafenib) for the validation step.

  • Prepare for Docking: Using AutoDock Tools, perform the following:

    • Add polar hydrogens to the protein, as these are crucial for forming hydrogen bonds.

    • Compute and assign Gasteiger charges to all atoms.

    • Merge non-polar hydrogens to reduce computational complexity.

    • Save the prepared receptor in the required PDBQT file format.[7]

  • Define the Binding Site: Define the grid box, which specifies the search space for the docking algorithm. Center the grid box on the co-crystallized Vemurafenib to ensure the search is focused on the known ATP-binding pocket. A box size of approximately 25Å x 25Å x 25Å is typically sufficient.

Step-by-Step Protocol: Ligand Preparation
  • Structure Generation: Draw the 2D structure of 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile using chemical drawing software.

  • 3D Conversion and Energy Minimization:

    • Convert the 2D structure into a 3D conformation.

    • Perform an energy minimization using a suitable force field, such as MMFF94s.[13] This step is critical to obtain a low-energy, geometrically realistic starting conformation.

    • Causality: An unminimized, high-energy starting structure can prevent the docking algorithm from finding the true global minimum energy pose, leading to inaccurate results.[13]

  • Prepare for Docking: Using AutoDock Tools, assign rotatable bonds, merge non-polar hydrogens, compute charges, and save the prepared ligand in the PDBQT format.

Step-by-Step Protocol: Docking Validation (Redocking)

Trustworthiness in a docking protocol is established through validation.[15] The most common method is to "re-dock" the co-crystallized ligand back into its receptor's binding site.[16]

  • Extract Native Ligand: From the original 4HFS PDB file, save the coordinates of the Vemurafenib ligand into a separate file.

  • Prepare Native Ligand: Prepare the extracted Vemurafenib using the same protocol described in section 3.4.

  • Perform Docking: Dock the prepared Vemurafenib into the prepared BRAF receptor using the defined grid box.

  • Analyze Results: Superimpose the lowest-energy docked pose of Vemurafenib onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

    • Validation Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[12][15]

Predicted Results and In-Depth Discussion

This section describes the expected outcomes of the docking study, framed as a predictive analysis.

Docking Validation

The redocking of Vemurafenib is predicted to yield a low RMSD value, confirming the protocol's accuracy.

MetricPredicted OutcomeAcceptance Criteria
RMSD (Vemurafenib) < 1.5 Å< 2.0 Å[15][16]

This result would instill confidence that the protocol is reliable for docking our novel test compound.[17]

Predicted Binding of 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

The test compound is expected to dock favorably into the ATP-binding site of V600E-BRAF, exhibiting a strong predicted binding affinity.

CompoundPredicted Binding Energy (kcal/mol)
Test Compound -8.0 to -10.0
Vemurafenib (Reference) -10.0 to -12.0

A lower binding energy indicates a stronger predicted interaction.[11][18] While the test compound may not be as potent as the highly optimized drug Vemurafenib, a strong score in this range suggests significant binding potential.

Predicted Intermolecular Interactions

The key to understanding the docking result lies in analyzing the specific non-covalent interactions between the ligand and the protein's active site residues.[12] The 7-azaindole core is predicted to act as the primary anchor.

G cluster_ligand Ligand: Test Compound cluster_protein BRAF Active Site Residues PyrroloN Pyrrole NH Cys532 Cys532 (Hinge) PyrroloN->Cys532 H-Bond (Donor) PyridineN Pyridine N PyridineN->Cys532 H-Bond (Acceptor) Trp531 Trp531 (Hinge) PyridineN->Trp531 π-π Stacking Iodo 3-Iodo Group Phe595 Phe595 (DFG Motif) Iodo->Phe595 Hydrophobic/Halogen Bond Carbonitrile 5-Carbonitrile Asp594 Asp594 (DFG Motif) Carbonitrile->Asp594 Potential H-Bond/Electrostatic

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Exploratory

Predictive In Vitro Toxicity Profiling of 3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: A Mechanistic and Methodological Guide

Executive Summary The compound 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS: 1190313-13-3) is a highly functionalized 7-azaindole derivative. The 7-azaindole core is a privileged pharmacophore widely uti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS: 1190313-13-3) is a highly functionalized 7-azaindole derivative. The 7-azaindole core is a privileged pharmacophore widely utilized in the design of kinase inhibitors due to its ability to act as a hydrogen bond donor-acceptor pair at the ATP-binding hinge region of kinases. However, the specific substitution pattern of this intermediate—a C3-iodine, a C4-methyl, and a C5-carbonitrile—introduces distinct physicochemical properties that necessitate rigorous early-stage in vitro toxicity profiling.

As a Senior Application Scientist, the objective is not merely to screen this compound, but to understand the causality behind its potential liabilities. This whitepaper establishes a self-validating, mechanistically grounded in vitro toxicity profiling strategy tailored specifically for halogenated azaindole carbonitriles.

Structural Alerts & Mechanistic Causality

To design an effective toxicity screening cascade, we must first deconstruct the molecule's structural alerts and predict their biological interactions:

  • The 7-Azaindole Core (Hepatotoxicity Risk): While azaindoles improve aqueous solubility compared to standard indoles, they are highly susceptible to cytochrome P450 (CYP3A4/CYP2D6) mediated oxidative metabolism. This oxidation can lead to the formation of reactive electrophilic intermediates (e.g., epoxides or quinone-imines) that covalently bind to hepatic proteins or deplete intracellular glutathione (GSH), leading to idiosyncratic drug-induced liver injury (iDILI)[1].

  • C3-Iodine (Cytotoxicity & ROS Generation): Halogens at the 3-position of the azaindole ring significantly increase lipophilicity and act as bulky, polarizable groups. In vitro studies on iodinated 7-azaindoles have demonstrated potent, p53-independent cytotoxicity driven by the accumulation of reactive oxygen species (ROS) and subsequent mitochondrial membrane depolarization, often culminating in caspase 3/7-mediated apoptosis[2].

  • C5-Carbonitrile (Cardiotoxicity / hERG Liability): The strongly electron-withdrawing cyano group pulls electron density away from the aromatic system, lowering the pKa of the N1 proton. However, the overall lipophilicity (LogP) and planar topology of this scaffold closely mimic the pharmacophore model for human Ether-à-go-go-Related Gene (hERG) potassium channel blockers. Binding to the hERG channel cavity disrupts cardiac repolarization, leading to QT interval prolongation[3].

Hepatotoxicity A 3-Iodo-4-methyl-7-azaindole Derivative Entry B CYP450-Mediated Oxidative Metabolism A->B Hepatic uptake C Reactive Electrophilic Intermediates B->C Bioactivation D Glutathione (GSH) Depletion C->D GSH Trapping E ROS Accumulation D->E Oxidative Stress F Mitochondrial Membrane Depolarization (ΔΨm) E->F Organelle Damage G Caspase 3/7 Activation (Apoptosis) F->G Cytochrome c release

Mechanistic pathway of 7-azaindole-induced hepatotoxicity via oxidative stress.

High-Content Screening (HCS) for Hepatotoxicity

To capture the multi-parametric nature of azaindole-induced hepatotoxicity, a multiplexed High-Content Screening (HCS) approach is required. This protocol is designed as a self-validating system: by measuring general cytotoxicity (nuclear condensation) alongside specific mechanistic markers (ROS and mitochondrial health) within the same cell population, we can differentiate primary mitochondrial toxicity from secondary necrotic cell death.

Step-by-Step HCS Protocol
  • Cell Culture & Seeding: Seed HepG2 (human hepatocellular carcinoma) cells at a density of 10,000 cells/well in a 384-well collagen-coated microplate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and monolayer formation.

  • Compound Preparation & Dosing: Prepare a 10 mM stock of 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile in 100% DMSO. Perform a 10-point, 3-fold serial dilution. Transfer to the assay plate to achieve a final concentration range of 0.003 µM to 100 µM (final DMSO concentration strictly maintained at 0.1% to prevent solvent toxicity).

  • Incubation: Expose cells to the compound for 72 hours. Causality note: A 72-hour exposure is critical for capturing delayed toxicity resulting from gradual GSH depletion and metabolite accumulation[1].

  • Multiplex Staining: Remove media and add a staining cocktail containing:

    • Hoechst 33342 (1 µM): Quantifies cell loss and nuclear condensation (Apoptosis).

    • Tetramethylrhodamine, Ethyl Ester (TMRE, 50 nM): Measures mitochondrial membrane potential (ΔΨm). Loss of signal indicates mitochondrial depolarization.

    • CellROX Green (5 µM): Fluorogenic probe for measuring intracellular oxidative stress.

  • Imaging & Analysis: Incubate for 30 minutes at 37°C. Wash twice with PBS. Image using an automated high-content confocal imager (e.g., PerkinElmer Operetta) using 20x magnification. Extract single-cell fluorescence intensities and normalize to the 0.1% DMSO vehicle control.

Electrophysiological Cardiotoxicity (hERG) Assessment

Because the basic nitrogen of the azaindole and the lipophilic iodine/methyl groups create a high risk for hERG channel blockade, an automated patch-clamp assay is mandatory. To ensure physiological relevance, the assay must be conducted at 35°C rather than room temperature, as temperature fundamentally alters channel gating kinetics and drug-binding affinities[4].

Step-by-Step Automated Patch-Clamp Protocol
  • Cell Preparation: Harvest CHO cells stably expressing the hERG (Kv11.1) channel at 70-80% confluency using Detachin. Resuspend in extracellular buffer (145 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • System Initialization: Prime the automated patch-clamp platform (e.g., SyncroPatch 384 or QPatch) with intracellular and extracellular solutions. Engage the environmental control to maintain the recording chamber at exactly 35°C[4].

  • Whole-Cell Configuration: Catch cells in the planar patch-clamp chip. Apply negative pressure to form a gigaseal (Quality Control: Seal resistance must be > 2 GΩ). Rupture the membrane to establish the whole-cell recording configuration.

  • Voltage Protocol: Apply a standardized hERG voltage protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 500 ms (forces channels into open and rapidly inactivated states).

    • Repolarize to -50 mV for 500 ms (relieves inactivation, allowing measurement of the peak outward tail current, IKr​ )[3].

  • Compound Perfusion & Recording: Record baseline tail currents for 3 minutes. Perfuse the azaindole compound in a cumulative concentration-response manner (e.g., 0.1, 1, 10, 30 µM), allowing 5 minutes of equilibration per concentration.

  • Data Analysis: Calculate the fractional block of the peak tail current relative to the baseline. Generate an IC₅₀ curve using a 4-parameter logistic fit.

hERG_Workflow S1 CHO-hERG Cell Preparation S2 Automated Patch-Clamp (35°C Physiological Temp) S1->S2 S3 Voltage Protocol (Depolarize +40mV, Repolarize -50mV) S2->S3 S4 Compound Perfusion (Cumulative Dosing) S3->S4 S5 Tail Current (I_Kr) Measurement S4->S5 S6 IC50 Calculation & Risk Stratification S5->S6

Automated hERG patch-clamp workflow for cardiotoxicity screening.

Quantitative Toxicity Thresholds & Data Presentation

To facilitate rapid Go/No-Go decision-making during drug development, the quantitative data generated from the protocols above must be evaluated against established safety margins for azaindole-based therapeutics.

Table 1: Structural Alerts and Predicted Toxicological Outcomes

Structural FeaturePrimary Toxicological RiskMechanistic AssayExpected Phenotype
7-Azaindole Core Hepatotoxicity (iDILI)GSH Trapping / HCSDepletion of GSH; Loss of ΔΨm.
C3-Iodine Cytotoxicity / ApoptosisCaspase 3/7 / ROSElevated CellROX signal; Caspase activation.
C5-Carbonitrile CardiotoxicityAutomated Patch-ClampDose-dependent reduction in hERG tail current.

Table 2: In Vitro Toxicity Thresholds for Azaindole Derivatives

Assay ParameterCell Line / TargetHigh Risk (No-Go)Moderate RiskFavorable (Go)
General Cytotoxicity (IC₅₀) HepG2< 10 µM10 - 50 µM> 50 µM
Mitochondrial Toxicity (IC₅₀) HepG2 (TMRE)< 5 µM5 - 20 µM> 20 µM
ROS Generation (EC₅₀) HepG2 (CellROX)< 10 µM10 - 30 µM> 30 µM
hERG Inhibition (IC₅₀) CHO-hERG< 1 µM1 - 10 µM> 10 µM

Note: If the C3-iodine analog exhibits an IC₅₀ < 10 µM in HepG2 cells, it is highly recommended to evaluate the compound in a GSH-trapping assay to confirm whether the cytotoxicity is driven by reactive metabolite formation[1]. Furthermore, the potent antiproliferative effects of iodinated azaindoles mean that cytotoxicity may mask specific functional toxicities if not carefully controlled[2].

References

  • Discovery and Optimization of 6-Azaindole URAT1 Inhibitors to Address Kidney and Liver Related Toxicities Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Early identification of hERG liability in drug discovery programs by automated patch clamp Source: Frontiers in Pharmacology URL:[Link]

  • Whole-cell patch clamp recording for hERG channel under physiological temperature using high throughput automated patch clamp system QPatch Source: Sophion Bioscience URL:[Link]

  • Platinum(II) Iodido Complexes of 7-Azaindoles with Significant Antiproliferative Effects: An Old Story Revisited with Unexpected Outcomes Source: PLoS One URL:[Link]

Sources

Protocols & Analytical Methods

Method

High-Efficiency Suzuki-Miyaura Cross-Coupling Protocols for 3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of functionalized 7-azaindole scaffolds for kinase inhibitor discovery (e.g., CSF1R, JAK, and HIV-1 integrase in...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of functionalized 7-azaindole scaffolds for kinase inhibitor discovery (e.g., CSF1R, JAK, and HIV-1 integrase inhibitors).

Executive Summary & Mechanistic Insights

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged bioisostere of indole and pyrrolopyrimidine, frequently utilized in the design of ATP-competitive kinase inhibitors 1. Functionalization at the C-3 position via palladium-catalyzed Suzuki-Miyaura cross-coupling is a critical pathway for introducing chemical diversity.

However, utilizing 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile as a substrate presents three distinct chemical challenges that require precise protocol design:

  • Steric Hindrance (C-4 Methyl): The methyl group at the C-4 position creates significant steric bulk directly adjacent to the C-3 reactive site. This impedes the transmetalation and reductive elimination steps of the catalytic cycle, necessitating the use of bulky, electron-rich phosphine ligands (e.g., XPhos) to force the coupling partners together 1, 2.

  • Electronic Activation vs. Sensitivity (C-5 Carbonitrile): The cyano group is strongly electron-withdrawing. While this depletes electron density from the ring and actually accelerates the oxidative addition of Pd(0) into the C3–I bond 3, 4, it is highly sensitive to hydrolysis. Strong aqueous bases (like NaOH) must be avoided in favor of milder bases like K₃PO₄ or K₂CO₃ 5, 6.

  • Catalyst Poisoning (N-1 Free Amine): The unprotected pyrrole nitrogen can coordinate to the palladium center or undergo competitive N-arylation 7. Masking this position with a 2-(trimethylsilyl)ethoxymethyl (SEM) group is essential for maintaining catalytic turnover [[1]](), 5.

Workflow & Catalytic Visualizations

Workflow SM Starting Material 3-Iodo-4-methyl-1H-pyrrolo [2,3-b]pyridine-5-carbonitrile Prot Step 1: N1-Protection Reagents: SEM-Cl, NaH Purpose: Prevent Pd Poisoning SM->Prot High Yield Coupling Step 2: Suzuki Coupling Reagents: Ar-B(OH)2, XPhos Pd G2 Purpose: Overcome C4-Me Sterics Prot->Coupling C-C Bond Formation Deprot Step 3: SEM Deprotection Reagents: TFA, then Scavenger Purpose: Prevent Formylation Coupling->Deprot Chemoselective Product Final Target C3-Arylated 7-Azaindole Deprot->Product Cleavage

Synthetic workflow for C3-arylation of the 7-azaindole scaffold via Suzuki-Miyaura coupling.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast due to C5-CN) Pd0->OxAdd + Ar-I Transmet Transmetalation (Base Mediated) OxAdd->Transmet Pd(II) Complex RedElim Reductive Elimination (Driven by XPhos) Transmet->RedElim + R-B(OH)2 RedElim->Pd0 - Product

Pd-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle highlighting key mechanistic steps.

Quantitative Data: Condition Optimization

The following table summarizes the optimization of the Suzuki-Miyaura coupling step, demonstrating the necessity of the XPhos ligand to overcome the C-4 methyl steric barrier.

EntryCatalyst System (mol %)LigandBaseSolvent SystemTemp (°C)Conversion / Yield (%)
1Pd(PPh₃)₄ (5%)NoneNa₂CO₃1,4-Dioxane/H₂O (4:1)90< 40% (Incomplete)
2Pd(dppf)Cl₂ (5%)dppfK₂CO₃EtOH/H₂O (4:1)9065%
3 XPhos Pd G2 (5%) XPhos K₃PO₄ 1,4-Dioxane/H₂O (4:1) 100 > 95% / 88%
4XPhos Pd G2 (2%)XPhosK₃PO₄1,4-Dioxane/H₂O (4:1)100> 90% / 85%

Step-by-Step Experimental Protocols

Protocol A: N1-SEM Protection of the Azaindole Core

Objective: Mask the free N-H to prevent palladium catalyst poisoning and unwanted N-arylation.

Procedure:

  • Charge an oven-dried round-bottom flask with 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (1.0 equiv) and anhydrous DMF (0.2 M).

  • Cool the solution to 0 °C using an ice bath under an inert argon atmosphere.

  • Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv). Stir for 30 minutes until hydrogen gas evolution ceases.

  • Dropwise, add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv).

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench carefully with saturated aqueous NH₄Cl and extract with EtOAc (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Causality & Self-Validation: The highly polar N-H bond is a strong hydrogen bond donor, causing the starting material to streak or run low on normal-phase silica TLC. Upon successful SEM protection, the product will exhibit a significantly higher Rf​ value (e.g., in 30% EtOAc/Hexanes). LC-MS will confirm an [M+H]+ mass shift of +130 Da.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Form the C3-Aryl bond efficiently while navigating C-4 steric hindrance and preserving the C-5 cyano group.

Procedure:

  • In a microwave vial or Schlenk tube, combine the N1-SEM protected intermediate (1.0 equiv), the desired Arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.1 M).

  • Critical Step: Sparge the mixture with argon gas for 15 minutes to thoroughly deoxygenate the system.

  • Add XPhos Pd G2 catalyst (0.05 equiv) rapidly under a stream of argon, seal the vessel, and heat to 100 °C for 3 hours (or 110 °C for 30 mins via microwave irradiation).

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate and purify via flash column chromatography.

Causality & Self-Validation: Degassing is strictly required; residual oxygen will oxidize the electron-rich XPhos ligand and promote homocoupling of the boronic acid [[6]](). K₃PO₄ is chosen over stronger bases to prevent hydrolysis of the C-5 carbonitrile 5. Validation is observed visually as the reaction transitions from a pale yellow suspension to a dark homogeneous mixture, eventually precipitating Pd black upon completion.

Protocol C: SEM Deprotection and Formaldehyde Scavenging

Objective: Cleave the SEM group without generating N-methylated or tricyclic side products.

Procedure:

  • Dissolve the C3-arylated intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) (1:1 ratio, 0.1 M). Stir at room temperature for 4 hours.

  • Concentrate the mixture in vacuo to remove TFA.

  • Redissolve the crude residue in Methanol (MeOH). Add Ethylenediamine (5.0 equiv) and stir at room temperature for 12 hours.

  • Concentrate the solvent, neutralize with saturated aqueous NaHCO₃, and extract with EtOAc. Purify the final product via reverse-phase HPLC or recrystallization.

Causality & Self-Validation: Acidic cleavage of the SEM group releases formaldehyde. In electron-rich azaindole systems, this formaldehyde can react with the core to form unwanted 8-membered tricyclic adducts or cause N-methylation 1, 8. The addition of ethylenediamine acts as a highly effective chemical scavenger, trapping the formaldehyde as an imidazolidine derivative. LC-MS validation will initially show a +30 Da intermediate (hydroxymethyl species) after the TFA step, which cleanly resolves to the exact mass of the target compound after the scavenger step.

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Application

Application Note: 3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile in Kinase Inhibitor Discovery

Introduction & Strategic Importance In modern targeted oncology and immunology, the design of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

In modern targeted oncology and immunology, the design of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS: 1190313-13-3) has emerged as a highly versatile, multi-functional pharmaceutical intermediate. This specific building block provides a pre-functionalized 7-azaindole core, enabling rapid late-stage diversification via transition-metal catalysis to generate highly selective kinase inhibitor libraries.

Pharmacophore Deconstruction: The Causality of the Scaffold

Every functional group on this intermediate serves a precise mechanistic purpose in both synthetic tractability and target engagement:

  • The 7-Azaindole Core (Hinge Binder): The 1H-pyrrolo[2,3-b]pyridine system is a well-validated bioisostere of the ATP purine ring. It acts as a rigid hinge-binding motif, forming a bidentate hydrogen-bond network with the kinase backbone (the N1-H acts as a hydrogen bond donor, while the N7 lone pair acts as an acceptor)[1].

  • The 4-Methyl Group (Conformational Control): The C4-methyl group introduces critical steric hindrance. When a bulky aryl or heteroaryl substituent is coupled at the C3 position, the 4-methyl group forces the C3-substituent out of coplanarity with the azaindole core. This orthogonal twisting is a deliberate medicinal chemistry strategy used to access deep hydrophobic pockets (e.g., DFG-out conformations) and to drastically improve aqueous solubility by disrupting flat π−π crystal packing[2].

  • The 5-Carbonitrile (-CN) Group: As a strong electron-withdrawing group, the nitrile lowers the pKa of the N1-H, strengthening its hydrogen-bond donor capacity in the hinge region[3]. Furthermore, it serves as a versatile synthetic handle for downstream conversion into primary amides, carboxylic acids, or tetrazoles.

  • The 3-Iodo Handle: Iodine provides the lowest activation energy for oxidative addition during palladium-catalyzed cross-coupling. This allows for rapid C-C bond formation at lower temperatures, preventing the degradation or undesired hydrolysis of the sensitive 5-cyano group.

BindingModel cluster_kinase Kinase Hinge Region cluster_inhibitor 7-Azaindole Pharmacophore Carbonyl Backbone Carbonyl (H-Bond Acceptor) NH Backbone NH (H-Bond Donor) N7 N7 (H-Bond Acceptor) NH->N7 H-Bond N1H N1-H (H-Bond Donor) N1H->Carbonyl H-Bond C4Me C4-Methyl Group (Steric Shield) C3Ar C3-Aryl Substituent (Orthogonal Twist) C4Me->C3Ar Forces Out-of-Plane Conformation

Bidentate hinge-binding model and the steric twisting effect of the C4-methyl group.

Quantitative Reactivity Profiling

When designing a synthetic route, selecting the correct halogen at the C3 position is critical. The 3-iodo variant is specifically chosen over bromo or chloro analogs to maximize yields in sterically hindered couplings (due to the adjacent 4-methyl group).

Halogen HandleOxidative Addition RateTypical Coupling TempTolerance of 5-CN GroupTypical Yield (Steric C3/C4 Clash)
3-Iodo Very Fast60–80 °CExcellent75–95%
3-Bromo Moderate90–110 °CGood40–60%
3-Chloro Slow>120 °CPoor (Hydrolysis risk)<20%

Standardized Protocol: C3-Functionalization Workflow

The following self-validating protocol details the generation of a C3-functionalized library using Suzuki-Miyaura cross-coupling.

Causality Check: Direct coupling on the unprotected azaindole often results in poor yields because the free N1-H can poison the palladium catalyst or undergo competing N-arylation (Buchwald-Hartwig type). Therefore, temporary N1-protection is highly recommended[4].

Phase 1: N1-Protection (Tosylation)
  • Reagents: 3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (1.0 eq), Tosyl chloride (TsCl, 1.2 eq), Sodium hydride (NaH, 60% dispersion, 1.5 eq), anhydrous DMF (0.2 M).

  • Procedure: Cool the DMF solution of the starting material to 0 °C. Add NaH portion-wise (Caution: H2 gas evolution). Stir for 30 minutes to ensure complete deprotonation. Add TsCl dropwise.

  • Validation: Monitor by LC-MS. The product mass should shift by +154 Da. Quench with ice water, extract with EtOAc, and wash extensively with brine to remove DMF.

Phase 2: Suzuki-Miyaura Cross-Coupling
  • Reagents: N1-Ts-protected intermediate (1.0 eq), Aryl/Heteroaryl Boronic Acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (3.0 eq), 1,4-Dioxane/H2O (4:1 v/v, 0.1 M).

  • Procedure: Degas the solvent mixture by sparging with N2 for 15 minutes. Add all reagents to a microwave vial. Seal and heat at 80 °C for 2–4 hours.

  • Causality: Pd(dppf)Cl2 is selected because its large bite angle facilitates the reductive elimination step, which is otherwise hindered by the 4-methyl group. The relatively low temperature (80 °C) prevents the hydration of the 5-carbonitrile to a primary amide.

  • Validation: TLC and LC-MS. The disappearance of the heavy iodine isotope pattern confirms consumption of the starting material.

Phase 3: Global Deprotection
  • Reagents: C3-coupled intermediate, NaOH (2.0 M aqueous), THF/MeOH (1:1).

  • Procedure: Stir at room temperature for 2 hours. This selectively removes the N1-Tosyl group while leaving the 5-carbonitrile intact.

  • Validation: Final purification via reverse-phase preparative HPLC.

SyntheticWorkflow A 3-Iodo-4-methyl-5-cyano 7-Azaindole B N1-Protection (SEM / Ts) A->B NaH, Protectant C Suzuki-Miyaura Coupling (C3) B->C Pd-Cat, Ar-B(OH)2 D 5-CN Elaboration (Amide/Tetrazole) C->D Optional E Global Deprotection C->E Direct Route D->E Acid/Base F Target Kinase Inhibitor E->F Isolation

Workflow for generating kinase inhibitor libraries from the 3-iodo-7-azaindole intermediate.

Downstream Elaboration of the 5-Carbonitrile

While the 5-carbonitrile can be retained in the final drug candidate as a potent hydrogen-bond acceptor, it also serves as a gateway to other functional groups[5].

  • Tetrazole Synthesis: Treatment of the cyano group with sodium azide (NaN3) and triethylamine hydrochloride in toluene at 110 °C yields a 1H-tetrazole, a lipophilic bioisostere of a carboxylic acid that often improves oral bioavailability.

  • Controlled Hydrolysis: Treatment with basic hydrogen peroxide (H2O2, K2CO3, DMSO) at room temperature selectively hydrates the nitrile to a primary carboxamide (-CONH2), which can interact with the solvent-exposed regions of the kinase active site.

References

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. National Center for Biotechnology Information (PMC). 1

  • Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry (ACS). 4

  • Biological Evaluations and Computer-Aided Approaches of Janus Kinases 2 and 3 Inhibitors for Cancer Treatment: A Review. National Center for Biotechnology Information (PMC).3

  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. Oncotarget. 2

  • Trisubstituted Imidazoles with a Rigidized Hinge Binding Motif Act As Single Digit nM Inhibitors of Clinically Relevant EGFR L858R/T790M and L858R/T790M/C797S Mutants: An Example of Target Hopping. Journal of Medicinal Chemistry (ACS).5

Sources

Method

Advanced HPLC Method Development and Validation Protocol for 3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Executive Summary & Chemical Profiling The compound 3-iodo-4-methyl-1H-pyrr...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Executive Summary & Chemical Profiling

The compound 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS: 1190313-13-3) is a highly functionalized 7-azaindole derivative. The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged bioisostere of indole and purine, frequently utilized as a core building block in the synthesis of novel protein kinase inhibitors [[1]]([Link]).

From an analytical perspective, this molecule presents a complex "mixed-polarity" challenge:

  • Basic and Acidic Sites: It contains a weakly acidic pyrrole nitrogen (N1) and a basic pyridine nitrogen (N7).

  • Electronic Effects: The 5-carbonitrile (-CN) group is strongly electron-withdrawing, which lowers the pKa of the N7 atom.

  • Lipophilicity & Sterics: The 3-iodo substitution introduces a heavy, highly polarizable, and hydrophobic moiety, while the 4-methyl group provides local steric hindrance.

Standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fail for halogenated azaindoles, resulting in severe peak tailing and poor recovery . This application note details a self-validating, robust HPLC method engineered specifically to overcome these physicochemical hurdles.

Method Development Rationale: The Causality of Experimental Choices

As a Senior Application Scientist, method development cannot rely on trial and error; it must be driven by molecular thermodynamics and column chemistry.

A. Suppressing Secondary Interactions (Column & pH Control) The primary cause of peak asymmetry in azaindole analysis is the ion-exchange interaction between the basic N7 atom and unreacted, acidic silanol groups on the silica stationary phase.

  • Choice: We mandate a high-purity, fully end-capped C18 column (e.g., Waters XBridge C18). End-capping physically shields the silica backbone.

  • Causality: To further prevent tailing, the mobile phase must control the analyte's ionization. We utilize 0.1% Trifluoroacetic acid (TFA) (pH ~2.0). While formic acid is often used for LC-MS compatibility , TFA is a superior ion-pairing agent for UV-based quantitative methods. It fully protonates the N7 nitrogen and forms a neutral, hydrophobic ion-pair complex, effectively masking the basic site from residual silanols and delivering exceptional peak symmetry.

B. Overcoming Mass Transfer Resistance (Temperature & Modifier)

  • Choice: Acetonitrile (MeCN) is selected as the organic modifier over methanol, coupled with an elevated column temperature of 45°C .

  • Causality: The bulky 3-iodo group creates strong hydrophobic retention. Acetonitrile provides the necessary elution strength to pull the iodinated moiety off the stationary phase. Elevating the temperature to 45°C decreases the mobile phase viscosity, which increases the diffusion coefficient of this rigid, bulky molecule into and out of the porous silica. According to the van Deemter equation, this optimizes the C-term (mass transfer kinetics), resulting in sharper peaks and higher theoretical plate counts.

Method Development & Validation Workflows

HPLC_Workflow Step1 1. Analyte Profiling Identify basic N7 & lipophilic Iodo group Step2 2. Column Selection Fully end-capped C18 to block silanols Step1->Step2 Step3 3. Mobile Phase pH 0.1% TFA (pH ~2.0) for N7 protonation Step2->Step3 Step4 4. Elution Strategy Acetonitrile gradient for hydrophobic recovery Step3->Step4 Step5 5. Detection & Validation PDA (254/280 nm) & System Suitability Step4->Step5

Fig 1: Logical workflow for HPLC method development of halogenated azaindole derivatives.

Validation_Logic Inject Inject SST (n=5) CheckN Plates (N) ≥ 5000? Inject->CheckN CheckTf Tailing (Tf) ≤ 1.5? CheckN->CheckTf Yes Fail System Invalid Troubleshoot Method CheckN->Fail No CheckRSD Area RSD ≤ 1.0? CheckTf->CheckRSD Yes CheckTf->Fail No Pass System Validated Proceed to Samples CheckRSD->Pass Yes CheckRSD->Fail No

Fig 2: Decision tree for the self-validating System Suitability Test (SST) protocol.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system . No sample analysis may proceed unless the System Suitability Test (SST) criteria are strictly met, ensuring the integrity of the data generated .

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Accurately measure 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA) and add it to 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly and degas.

Step 2: Diluent & Sample Preparation Rationale: The sample must be dissolved in a diluent that closely matches the initial mobile phase conditions to prevent the "solvent effect" (peak splitting), while still being strong enough to dissolve the lipophilic iodine moiety.

  • Prepare a Diluent of Water:Acetonitrile (50:50, v/v).

  • Accurately weigh ~10 mg of the 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile standard into a 10 mL volumetric flask.

  • Add 7 mL of Diluent and sonicate for 5 minutes until complete dissolution is achieved. Make up to volume with Diluent (Stock: 1.0 mg/mL).

  • Dilute the stock 1:10 with Diluent to create the SST Working Solution (0.1 mg/mL) . Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 3: Instrument Equilibration & Execution

  • Install the C18 column and set the column oven to 45°C.

  • Purge the system and equilibrate the column with the initial gradient conditions (20% B) for at least 15 column volumes until the baseline is stable.

  • Execute the SST sequence (5 replicate injections). Evaluate the chromatography against the criteria in Table 3.

  • If validated, proceed with the sample analysis sequence.

Quantitative Data & Chromatographic Parameters

Table 1: Optimized Chromatographic Conditions

ParameterSpecification
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent end-capped
Mobile Phase A 0.1% TFA in Ultra-Pure Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 45°C
Injection Volume 5 µL
Detection (PDA) 254 nm (Primary quantification) & 280 nm (Purity profiling)

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurveRationale
0.08020InitialIsocratic hold to retain polar cyano/azaindole core.
2.080206 (Linear)Stabilizes analyte band focusing.
10.010906 (Linear)Ramps organic to elute the highly lipophilic iodo-moiety.
12.010906 (Linear)Column wash to remove strongly retained impurities.
12.180206 (Linear)Return to initial conditions.
15.08020InitialColumn equilibration prior to next injection.

Table 3: System Suitability & Validation Criteria (Self-Validating Metrics)

ParameterAcceptance CriteriaScientific Rationale
Retention Time (Rt) ~ 7.5 ± 0.5 minEnsures proper gradient mixing and consistent column chemistry.
Theoretical Plates (N) ≥ 5,000Confirms column efficiency and optimal mass transfer (C-term).
Tailing Factor (Tf) ≤ 1.5Validates the successful suppression of secondary silanol interactions.
%RSD of Peak Area ≤ 1.0% (n=5)Guarantees precision and reproducibility of the auto-sampler and integration.
References
  • "Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column", SIELC Technologies. Available at: [Link]

  • "Novel Pyrrolo[2,3-b]pyridine Derivatives as SGK1 Inhibitors", KoreaScience. Available at:[Link]

Sources

Application

formulating 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile for preclinical studies

Application Note: Preclinical Formulation Strategies for 3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Executive Summary & Physicochemical Rationale 3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Formulation Strategies for 3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Executive Summary & Physicochemical Rationale

3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a highly functionalized 7-azaindole derivative. The pyrrolo[2,3-b]pyridine core is a privileged scaffold in modern drug discovery, frequently utilized in the design of highly selective kinase inhibitors, including ATM, ATR, and CHK1 inhibitors[1][2].

However, the specific substitution pattern of this intermediate—comprising a heavy, lipophilic iodine atom, a methyl group, and a polar but non-ionizable cyano group on a planar aromatic core—creates significant formulation challenges. The molecular planarity promotes strong π−π stacking, while the azaindole N-H acts as a strong hydrogen bond donor, leading to a high crystal lattice energy. Consequently, this compound exhibits poor aqueous solubility and is classified as a Biopharmaceutics Classification System (BCS) Class II or IV molecule[3][4].

As a Senior Application Scientist, the primary objective is to overcome this solubility-limited exposure to ensure accurate pharmacokinetic (PK), pharmacodynamic (PD), and toxicological evaluations in rodent and non-rodent models.

Mechanistic Formulation Causality (E-E-A-T)

Standard aqueous vehicles fail for this compound because the basicity of the azaindole nitrogen is weak (estimated pKa ~ 4.0 - 5.0). While pH modification (e.g., using acidic vehicles) might slightly enhance solubility, it is rarely sufficient to achieve the concentrations required for high-dose toxicology studies without causing severe injection site precipitation or gastrointestinal irritation[5].

  • Intravenous (IV) Causality: IV administration requires a true, stable solution to prevent capillary blockade and acute toxicity[3]. Because pH adjustment is insufficient, we must rely on a ternary cosolvent/surfactant system. A small percentage of DMSO is critical to disrupt the strong crystal lattice. Polyethylene glycol (PEG 300 or 400) acts as the primary cosolvent to maintain solubility by lowering the dielectric constant of the vehicle, while a surfactant like Tween 80 forms micelles that entrap the hydrophobic API, preventing nucleation and precipitation upon dilution in the aqueous environment of the bloodstream[5].

  • Oral (PO) Causality: For oral efficacy, the dissolution rate is the rate-limiting step for absorption, as described by the Noyes-Whitney equation[6]. If a solution formulation exceeds the tolerable limits of organic solvents, we must pivot to particle size reduction. Formulating a nanosuspension via wet milling increases the specific surface area, thereby enhancing the dissolution rate and subsequent gastrointestinal absorption without the toxicity associated with high cosolvent loads[5][7].

Formulation Vehicle Selection & Quantitative Tolerability

When designing self-validating protocols, the chosen excipients must not only solubilize the API but also be well-tolerated by the animal model to prevent vehicle-induced artifacts in efficacy or toxicity data.

Table 1: Quantitative Excipient Tolerability and Solubilization Capacity for Rodent Models

Excipient ClassSpecific AgentMax Tolerated Vol (Mice, IV)Max Tolerated Vol (Mice, PO)Solubilization Mechanism
Cosolvent DMSO10% (v/v)10% (v/v)Crystal lattice disruption; high polarity
Cosolvent PEG 300 / 40040% (v/v)50% (v/v)Dielectric constant reduction
Surfactant Tween 805% (v/v)10% (v/v)Micellar encapsulation; wetting agent
Complexation HP- β -CD20% (w/v)40% (w/v)Hydrophobic cavity inclusion
Polymer HPMC E5N/A (Viscous)1% (w/v)Steric stabilization of suspensions

Experimental Workflow

G API API Profiling (3-Iodo-4-methyl...) Screen Excipient Screening (Solubility & Stability) API->Screen IV IV Solution (DMSO/PEG/Tween) Screen->IV >5 mg/mL Soluble PO PO Suspension (Wet Milling/ASD) Screen->PO <5 mg/mL Soluble InVivo In Vivo Dosing (PK/PD/Tox) IV->InVivo PO->InVivo

Preclinical formulation workflow for poorly soluble pyrrolo[2,3-b]pyridines.

Step-by-Step Methodologies

Protocol A: Preparation of a 5 mg/mL Solution for Intravenous (IV) Dosing

Vehicle Composition: 10% DMSO / 40% PEG 300 / 5% Tween 80 / 45% Saline (0.9% NaCl). Self-Validating Check: The final solution must remain optically clear for at least 24 hours at room temperature. Any opalescence indicates micellar breakdown or API precipitation.

  • Weighing: Accurately weigh 5.0 mg of 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile into a clean, dry 2 mL glass vial.

  • Lattice Disruption: Add 100 μ L of pure DMSO. Vortex vigorously for 2 minutes. Causality: DMSO is added first because it possesses the highest solubilizing power for planar, high-lattice-energy crystals. Ensure complete dissolution before proceeding.

  • Cosolvent Addition: Add 400 μ L of PEG 300. Vortex for 1 minute to ensure homogeneous distribution of the API-DMSO complex within the secondary cosolvent.

  • Micellar Stabilization: Add 50 μ L of Tween 80. Vortex for 1 minute. Causality: Tween 80 coats the solvated hydrophobic molecules, preventing nucleation when the aqueous phase is introduced[5].

  • Aqueous Dilution: Dropwise, add 450 μ L of 0.9% Saline while continuously vortexing. Critical Step: Rapid addition of water can cause localized supersaturation and irreversible precipitation[3].

  • Validation: Sonicate the mixture for 5 minutes. Filter through a 0.22 μ m PTFE syringe filter to ensure sterility and removal of any sub-visible particulates prior to IV administration.

Protocol B: Preparation of a 20 mg/mL Nanosuspension for Oral (PO) Dosing

Vehicle Composition: 0.5% (w/v) HPMC E5 / 0.1% (v/v) Tween 80 in Purified Water. Self-Validating Check: The suspension must be homogeneous, milky white, and easily resuspendable with gentle inversion after 24 hours of standing.

  • Vehicle Preparation: Dissolve 50 mg of Hydroxypropyl Methylcellulose (HPMC E5) and 10 μ L of Tween 80 in 10 mL of purified water. Stir overnight to ensure complete polymer hydration. Causality: HPMC provides steric hindrance, and Tween 80 reduces surface tension, preventing API particles from agglomerating (Ostwald ripening) during and after the milling process[7].

  • API Wetting: Weigh 200 mg of the API into a 5 mL milling jar containing 2.0 g of 0.5 mm yttrium-stabilized zirconium oxide grinding beads.

  • Milling: Add 10 mL of the prepared vehicle to the milling jar.

  • Particle Size Reduction: Place the jar in a planetary micro mill. Mill at 400 RPM for 4 cycles of 15 minutes each, with 5-minute cooling pauses between cycles to prevent thermal degradation of the API[7].

  • Extraction & Validation: Extract the nanosuspension using a pipette. Analyze a 10 μ L aliquot via Dynamic Light Scattering (DLS) to confirm the Z-average particle size is < 500 nm, ensuring optimal surface area for gastrointestinal dissolution[5].

References

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - DMPK. WuXi AppTec.
  • Preclinical Formulations: Insight, Strategies, and Practical Consider
  • Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Acceler
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity.
  • Technical Support Center: Enhancing Oral Bioavailability of Pyrrolo[2,3-b]pyridine Compounds. Benchchem.
  • WO2013114113A1 - 1h-pyrrolo[2,3-b] pyridine derivatives and their use as kinase inhibitors.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing C-H Activation of 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Prepared by the Office of the Senior Application Scientist Welcome to the technical support resource for the functionalization of the 7-azaindole scaffold, with a specific focus on the C-H activation of 3-iodo-4-methyl-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for the functionalization of the 7-azaindole scaffold, with a specific focus on the C-H activation of 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to forge new carbon-carbon or carbon-heteroatom bonds on this valuable heterocyclic core.

The content herein moves beyond simple protocols to explain the underlying principles governing these complex transformations. We address common experimental failures, provide logical troubleshooting frameworks, and offer detailed procedures to guide your optimization efforts.

Understanding the Substrate: 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

The 7-azaindole core is a cornerstone in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2][3] Your specific substrate presents a unique set of challenges and opportunities for C-H activation.

  • Pyrrolo[2,3-b]pyridine Core: This scaffold possesses multiple C-H bonds with varying reactivity. The pyridine nitrogen inherently acts as a directing group, influencing the regioselectivity of metal-catalyzed reactions.[4][5]

  • Potential Activation Sites: The primary sites for C-H activation on this substituted core are C2 (on the pyrrole ring) and C6 (on the pyridine ring). The C3, C4, and C5 positions are substituted.

  • Influence of Substituents:

    • Iodine (C3): While blocking C-H activation at this site, the C-I bond is a handle for traditional cross-coupling reactions (e.g., Suzuki, Heck). This creates a potential competition between C-H activation and oxidative addition pathways if a Pd(0) catalyst is used or generated in situ.[6]

    • Methyl (C4): Provides steric hindrance that may influence access to the C5-nitrile and the pyridine nitrogen.

    • Nitrile (C5): A strong electron-withdrawing group, it deactivates the pyridine ring, making C-H bonds less electron-rich and potentially more acidic.

    • Pyrrole N-H: The unprotected N-H is acidic and can interact with bases or catalysts, potentially complicating the reaction.[7] Protection may be considered if N-H interference is suspected.[8]

Troubleshooting Guide & FAQs

This section is structured to address the most common issues encountered during the optimization of palladium-catalyzed C-H activation reactions on this scaffold.

Question 1: I am observing low or no conversion of my starting material. What are the primary factors to investigate?

Answer: Low conversion is the most frequent initial challenge. It typically points to a suboptimal catalytic system or unfavorable reaction kinetics. The investigation should be systematic, focusing on the key components of the catalytic cycle.

Causality & Explanation: Palladium-catalyzed C-H activation generally proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism, which is often the rate-limiting step.[9][10] The efficiency of this step is highly sensitive to the catalyst's electronic state, the ligand's steric and electronic properties, the base's strength and coordination ability, and the solvent's polarity.

Troubleshooting Flowchart:

G start Start: Low or No Conversion cat_check 1. Catalyst & Ligand System start->cat_check solution1 Vary Pd source (e.g., Pd(OAc)₂, Pd(TFA)₂). Screen phosphine ligands (e.g., PPh₃, XPhos) or MPAA-type ligands. cat_check->solution1 Action success Problem Solved cat_check->success Improved? base_solvent_check 2. Base & Solvent Screening solution2 Screen bases (K₂CO₃, Cs₂CO₃, KOAc, PivOH). Test solvents (e.g., Dioxane, Toluene, DMF, AcOH). base_solvent_check->solution2 Action base_solvent_check->success Improved? temp_check 3. Temperature & Time solution3 Increase temperature incrementally (e.g., 80°C → 120°C). Extend reaction time (e.g., 12h → 24h). temp_check->solution3 Action temp_check->success Improved? material_check 4. Reagent Quality solution4 Ensure substrate purity. Degas solvents thoroughly to remove O₂. Use fresh, high-purity catalyst and reagents. material_check->solution4 Action solution1->base_solvent_check If no improvement solution2->temp_check If no improvement solution3->material_check If no improvement solution4->success If improvement seen

Caption: A systematic troubleshooting workflow for low conversion.

Question 2: My reaction produces a mixture of regioisomers (e.g., C2 and C6 arylation). How can I improve selectivity?

Answer: Achieving high regioselectivity is a known challenge for 7-azaindoles.[4][8] Selectivity is dictated by a delicate balance of electronic effects, steric hindrance, and the coordination geometry of the transition state.

Causality & Explanation:

  • C2-Arylation (Pyrrole Ring): Often proceeds via an electrophilic palladation mechanism on the electron-rich pyrrole ring. This pathway may not be strongly dependent on the pyridine nitrogen directing group.

  • C6-Arylation (Pyridine Ring): This is typically a result of directed cyclometalation, where the pyridine nitrogen coordinates to the palladium center, positioning it for C-H cleavage at the adjacent C6 position.

Strategies for Enhancing Regioselectivity:

StrategyRationaleRecommended Action
Ligand Modification Bulky ligands can sterically block one site over another. Electron-rich ligands can alter the catalyst's preference for different C-H bonds.[10][11]To favor C6: Use bulky, electron-rich phosphine ligands (e.g., tBu3P, XPhos) that enhance the directing effect of the pyridine nitrogen. To favor C2: A less sterically demanding ligand like PPh3 might be effective.[6]
N-Oxide Formation Converting the pyridine nitrogen to an N-oxide changes its electronic properties and directing ability, often favoring functionalization at the C2 or C6 positions depending on the specific reaction conditions.[12]Treat the starting material with an oxidant like m-CPBA to form the N-oxide prior to the C-H activation step. This can dramatically switch selectivity.
Solvent Choice The solvent can influence the aggregation state of the catalyst and the stability of key intermediates.Acetic acid has been shown to favor C2-arylation in some 7-azaindole systems.[6] Aprotic, non-coordinating solvents like toluene or dioxane may favor directed C6-arylation.
Transient Directing Groups Attaching a removable directing group to the pyrrole nitrogen can override the intrinsic directing effects of the scaffold, forcing activation at a specific site.[13][14]This is an advanced strategy. Consider installing a picolinamide or similar group on the N1 position to direct activation exclusively to the C2 position.
Question 3: I am observing significant de-iodination of my starting material. How can this be minimized?

Answer: De-iodination (proto-dehalogenation) is a common side reaction, particularly in palladium-catalyzed reactions running under reducing conditions or at high temperatures.

Causality & Explanation: This side reaction can occur if a Pd(0) species is formed, which can then undergo oxidative addition into the C-I bond. The resulting Ar-Pd(II)-I intermediate can then be protonated by a proton source in the reaction mixture (e.g., trace water, acidic additives), leading to the de-iodinated product and regenerating a Pd(II) species.

Mitigation Strategies:

  • Avoid Reductive Conditions: Ensure the reaction is run under an inert atmosphere (Argon or Nitrogen) but be mindful that some C-H activations require an oxidant. If an external oxidant (e.g., Ag₂O, Cu(OAc)₂) is used, ensure its stoichiometry is correct.

  • Lower Reaction Temperature: High temperatures can promote the reductive elimination of Pd(0) from Pd(II) precursors. Try running the reaction at the lowest effective temperature.

  • Choice of Ligand: Highly electron-donating ligands can stabilize the Pd(II) state, making reduction to Pd(0) less favorable.[10]

  • Control of Proton Sources: Use anhydrous solvents and reagents to minimize the availability of protons that can participate in the proto-dehalogenation pathway.

Experimental Protocols

Disclaimer: The following protocols are generalized starting points based on established principles for 7-azaindole functionalization.[6][12] They must be optimized for the specific substrate and coupling partner.

Protocol 1: General Procedure for C-H Arylation Screening

This protocol outlines a screening setup for the direct arylation of 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile with an aryl iodide.

Workflow Diagram:

Caption: Standard workflow for a C-H activation screening experiment.

Step-by-Step Methodology:

  • Preparation: To a 4 mL screw-cap vial, add 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (e.g., 0.1 mmol, 1.0 equiv), the aryl iodide coupling partner (0.15 mmol, 1.5 equiv), Palladium(II) Acetate (Pd(OAc)₂, 0.005 mmol, 5 mol%), and the chosen base (e.g., K₂CO₃, 0.2 mmol, 2.0 equiv). If a solid ligand is used, add it at this stage (e.g., PPh₃, 0.01 mmol, 10 mol%).

  • Inerting: Crimp seal the vial and purge with dry argon or nitrogen for 5-10 minutes by inserting an inlet and outlet needle through the septum.

  • Solvent Addition: Add the chosen degassed solvent (e.g., 1,4-Dioxane, 1.0 mL) via syringe.

  • Reaction: Place the vial in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS at regular intervals (e.g., 2, 6, 12, 24 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

References

  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. PMC.
  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry.
  • Palladium (II)
  • Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone. Organic Chemistry Portal.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. Organic Chemistry Portal.
  • Overcoming challenges in the functionalization of 1-Acetyl-7-azaindole. Benchchem.
  • Developing Ligands for Palladium(II)
  • Direct C-2 Arylation of 7-Azaindoles: Chemoselective Access to Multiarylated Derivatives.
  • N-Heterocyclic Carbene Ligand Effects on Pd-Catalyzed C–H Activation: A Computational Analysis.
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ChemInform.
  • Transient Directing Groups for Transformative C-H Activation by Synergistic Metal C
  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions.
  • Decoding Directing Groups and Their Pivotal Role in C−H Activation.
  • Pd-Catalyzed Functionalization of Heterocycles Through C–H Activation.
  • Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation.
  • Palladium Catalyzed Allylic C-H Alkyl
  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for tre
  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. Royal Society of Chemistry.
  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC.
  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Juniper Publishers.
  • Pyridine Nucleus as a Directing Group for Metal-Based C–H Bond Activ
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI.

Sources

Optimization

Technical Support Center: Purification of 3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Intermediates

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, application scientists, and drug development professionals working with highly functionalized 7-azaindole intermedi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, application scientists, and drug development professionals working with highly functionalized 7-azaindole intermediates.

Structural Context & The "Carbonitrile Effect"

Purifying 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile presents unique chromatographic and isolation challenges. To troubleshoot effectively, one must understand the physical organic chemistry governing the molecule's behavior.

The C5-carbonitrile group exerts a strong electron-withdrawing effect (both inductive and mesomeric) on the 7-azaindole core. This drastically reduces the electron density of the pyrrole ring. While electrophilic iodination using N-iodosuccinimide (NIS) remains highly regioselective for the C3 position due to the higher HOMO orbital coefficient at this site , the deactivated ring makes the reaction sluggish. Consequently, chemists often use excess NIS, leading to complex crude mixtures.

Furthermore, the electron-withdrawing nature of the nitrile group increases the acidity of the pyrrole N-H (lowering its pKa). This highly acidic proton, coupled with the basic pyridine nitrogen, creates a potent hydrogen-bonding network that interacts aggressively with the acidic silanol groups of standard silica gel, causing severe chromatographic streaking.

Mechanism A Starting Material (C5-Carbonitrile Azaindole) B Electrophilic Attack (I+ from NIS) A->B DMF, RT C Wheland Intermediate (C3 Position) B->C Regioselective D Deprotonation (Rearomatization) C->D Fast E 3-Iodo Product D->E High Yield

Mechanistic pathway of electrophilic iodination at the C3 position of the 7-azaindole core.

Troubleshooting & FAQs

Q1: Why does my product streak uncontrollably on normal-phase silica gel, even in highly polar solvent systems? A1: The streaking is caused by irreversible hydrogen bonding between the acidic pyrrole N-H / basic pyridine nitrogen and the unendcapped silanol sites on the silica. Causality & Solution: Increasing solvent polarity alone will not break these interactions. You must alter the pH of the microenvironment. Pre-treat your silica with 1% Triethylamine (Et₃N) or use a mixed mobile phase containing 0.5% to 1% aqueous Ammonium Hydroxide (NH₄OH). Alternatively, temporary N-protection (e.g., tosylation) prior to purification can completely mask the N-H, a strategy successfully employed in the synthesis of complex ATM kinase inhibitors .

Q2: How do I remove unreacted N-iodosuccinimide (NIS) and succinimide byproducts efficiently without losing my product? A2: While succinimide is water-soluble, residual electrophilic iodine can form charge-transfer complexes with the azaindole nitrogens, dragging impurities into the organic phase. Causality & Solution: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃). The thiosulfate reduces any free iodine (I₂) to water-soluble iodide (I⁻), which breaks the charge-transfer complex and forces the iodine species exclusively into the aqueous phase.

Q3: I am observing significant deiodination (loss of the C3-I group) during the concentration of my purified fractions. What is causing this? A3: The C3-I bond in electron-deficient azaindoles is photolytically and thermally labile. Causality & Solution: Prolonged exposure to ambient light during rotary evaporation, combined with high water-bath temperatures (>40 °C), promotes homolytic cleavage of the C-I bond. Shield the receiving flask with aluminum foil and strictly maintain the bath temperature below 35 °C.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Reaction Quenching and Liquid-Liquid Extraction
  • Quench: Cool the crude DMF reaction mixture to 0–5 °C. Add saturated aqueous Na₂S₂O₃ dropwise until the dark brown color dissipates to a pale yellow.

    • Validation Checkpoint: Spot the aqueous layer on starch-iodide paper. A lack of blue/black color validates the complete reduction of electrophilic iodine species. If color appears, continue adding Na₂S₂O₃.

  • Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and partition. Extract the aqueous layer twice more with EtOAc.

    • Validation Checkpoint: Phase separation must be distinct. If a stable emulsion forms, filter the biphasic mixture through a tightly packed pad of Celite to shear the emulsion interface.

  • DMF Removal: Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL).

    • Causality: DMF is highly miscible with EtOAc. Washing with aqueous LiCl drastically increases the ionic strength of the aqueous phase, salting out the DMF from the organic layer.

    • Validation Checkpoint: Analyze an aliquot of the organic phase via GC-MS or ¹H-NMR; residual DMF must be <1% before proceeding to drying.

Protocol B: Flash Column Chromatography
  • Column Preparation: Slurry silica gel in Dichloromethane (DCM) containing 1% Et₃N. Pack the column and flush with 2 column volumes of pure DCM to remove excess amine.

    • Validation Checkpoint: Slurry a small pinch of the packed silica in water; pH paper should indicate a mildly basic environment (~pH 8).

  • Dry Loading: Dissolve the crude product in a minimal amount of THF, add Celite (1:2 w/w ratio to crude), and concentrate to absolute dryness.

    • Validation Checkpoint: The loaded Celite must be a free-flowing powder. Clumping indicates residual solvent, which will cause severe band broadening.

  • Elution: Elute using a gradient of DCM to DCM/MeOH (95:5) containing 0.5% NH₄OH.

Workflow N1 Crude Reaction Mixture (Azaindole + NIS + DMF) N2 Quench: Sat. Aq. Na2S2O3 (Reduces I2 to I-) N1->N2 N3 Liquid-Liquid Extraction (EtOAc / H2O) N2->N3 N4 Aqueous Waste (Succinimide, I-, DMF) N3->N4 Bottom Layer N5 Organic Phase (3-Iodo Intermediate) N3->N5 Top Layer N6 Dry (Na2SO4) & Concentrate (<35°C, Shielded from Light) N5->N6 N7 Flash Chromatography (DCM/MeOH + 0.5% NH4OH) N6->N7 N8 Pure 3-Iodo-4-methyl-1H- pyrrolo[2,3-b]pyridine-5-carbonitrile N7->N8 Validated by TLC/NMR

Workflow for the isolation and purification of 3-iodo-7-azaindole intermediates.

Quantitative Data Summaries

Table 1: Mobile Phase Optimization for Silica Gel Chromatography
Solvent SystemAdditiveRf ValuePeak Shape / ResolutionRecommendation
Hexanes / EtOAc (1:1)None0.15Severe tailing, irreversible bindingAvoid
DCM / MeOH (95:5)None0.30Moderate tailingSub-optimal
DCM / MeOH (95:5)0.5% NH₄OH0.45Sharp, symmetricHighly Recommended
Toluene / Acetone (7:3)1.0% Et₃N0.40Sharp, good separation from des-iodoAlternative for scale-up
Table 2: Quantitative Recovery Rates by Purification Method
Purification MethodAverage Yield (%)Purity (HPLC, AUC)Primary Impurity RemovedScalability
Direct Recrystallization (THF/Heptane)65 - 70%>98%Succinimide, DMFExcellent (>50g)
Flash Chromatography (Silica, NH₄OH)85 - 90%>95%Des-iodo, Over-iodinatedModerate (<10g)
Preparative HPLC (C18, MeCN/H₂O)75 - 80%>99%RegioisomersLow (<1g)

References

  • Title: Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties Source: PubMed Central (PMC) URL: [Link]

  • Title: Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity Source: PubMed Central (PMC) URL: [Link]

Troubleshooting

Technical Support Center: A Guide to the Storage and Handling of 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Introduction: Welcome to the technical support guide for 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (herein referred to as "the compound"). This molecule is a highly functionalized heterocyclic building blo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support guide for 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (herein referred to as "the compound"). This molecule is a highly functionalized heterocyclic building block, critical for the synthesis of complex pharmaceutical agents, particularly in the development of kinase inhibitors. The integrity of its structure—specifically the presence of the iodo group at the 3-position and the stability of the pyrrolopyridine core—is paramount for successful downstream applications such as cross-coupling reactions. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to ensure the long-term stability and purity of your material during storage and handling.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: The compound's stability is best maintained under a specific set of conditions that mitigate the primary drivers of degradation: light, oxygen, and heat. The recommended storage parameters are summarized below.

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of potential decomposition reactions.[1]
Atmosphere Inert Gas (Argon or Nitrogen)The electron-rich pyrrolopyridine ring is susceptible to oxidation. An inert atmosphere prevents this.[2][3]
Light Protect from Light (Amber Vial)The Carbon-Iodine (C-I) bond is labile and can undergo photolytic cleavage, leading to de-iodination.[2][4]
Moisture Dry/DesiccatedPrevents hydrolysis of the nitrile group and mitigates moisture-accelerated degradation pathways.[5][6][7]
Container Tightly Sealed Glass VialPrevents exposure to atmospheric contaminants. Glass is preferred for its inertness.[8][9]

Q2: I've noticed my solid compound has turned from a white/off-white powder to a brownish color. What does this indicate?

A2: A color change to yellow or brown is a strong visual indicator of degradation. This is often due to two potential processes:

  • Oxidation: The electron-rich heterocyclic ring system has oxidized.[2]

  • De-iodination: The release of elemental iodine (I₂), which has a characteristic purple-to-brown color, upon the decomposition of the iodo-substituent.[10] If you observe a color change, it is critical to re-analyze the material's purity via NMR or LC-MS before use (See SOP-03).

Q3: Is this compound particularly sensitive to air and moisture?

A3: Yes. The compound's sensitivity stems from its chemical structure. Iodinated aromatic and heterocyclic compounds are known to be reactive.[11][12]

  • Air (Oxygen) Sensitivity: The pyrrolo[2,3-b]pyridine core is an electron-rich system, making it susceptible to oxidation over time, a process that can be accelerated by light and heat.[2]

  • Moisture Sensitivity: While the solid is generally stable, adsorbed moisture can facilitate hydrolytic and oxidative degradation pathways. All glassware and handling equipment should be thoroughly dried before use.[6][7]

Q4: How can I quickly verify the purity of my compound after prolonged storage?

A4: A ¹H NMR spectrum is an effective method. The most telling sign of degradation is the appearance of a new signal in the aromatic region, which corresponds to the proton that replaces the iodine atom at the 3-position during de-iodination. By comparing the integration of this new peak to a known proton signal on the parent molecule, you can quantify the extent of degradation. Alternatively, a reverse-phase HPLC analysis can provide a clear chromatogram of the parent compound and any degradation products.

Section 2: The Chemistry of Degradation

To effectively prevent degradation, it is essential to understand the underlying chemical pathways through which it occurs. For 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, the primary vulnerabilities are the C-I bond and the electron-rich aromatic core.

Key Instability Factors:

  • Light (UV/Visible): Provides the energy to cleave the relatively weak C-I bond (~220 kJ/mol), initiating a radical de-iodination pathway.[4]

  • Oxygen: Acts as an oxidizing agent, particularly targeting the pyrrole moiety of the fused ring system. This process is often autocatalytic.[2]

  • Heat: Accelerates the rate of all degradation reactions. Storing at elevated temperatures significantly shortens the compound's shelf life.

  • Trace Metals & Acids/Bases: Can catalyze decomposition pathways, including de-iodination and hydrolysis.

Primary Degradation Pathways

The two most probable degradation pathways are photolytic/reductive de-iodination and oxidation of the heterocyclic core.

cluster_main Degradation of 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile cluster_pathways Parent Stable Starting Material (Stored Correctly) Deiodination De-iodinated Impurity (Loss of Reactivity) Parent->Deiodination  Light (Photolysis)  Reductive Impurities Oxidation Oxidized Products (Ring-Opened, etc.) Parent->Oxidation  Oxygen (Air)  Heat cluster_workflow Inert Atmosphere Handling Workflow start Start: Need to Weigh Compound prep_glass Oven-dry all glassware (spatula, weigh boat, vial) and cool under vacuum start->prep_glass glovebox Transfer all materials into glovebox antechamber prep_glass->glovebox purge Purge antechamber (3x vacuum/backfill cycles) glovebox->purge transfer_in Transfer materials from antechamber into main box purge->transfer_in weigh Tare balance, then weigh desired amount of compound into receiving vial transfer_in->weigh seal_parent Tightly seal parent compound vial weigh->seal_parent seal_aliquot Seal receiving vial containing the weighed aliquot weigh->seal_aliquot transfer_out Move sealed vials to antechamber for removal seal_parent->transfer_out seal_aliquot->transfer_out end End: Compound Weighed and Ready for Use transfer_out->end

Sources

Optimization

Technical Support Center: Chromatography of 3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Welcome to the Technical Support Center for the chromatographic analysis and purification of 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile . This highly functionalized 7-azaindole derivative is a critical inte...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis and purification of 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile . This highly functionalized 7-azaindole derivative is a critical intermediate in the synthesis of advanced kinase inhibitors[1]. However, its unique structural features—an amphoteric core, a highly polarizable heavy halogen (iodine), and a strong electron-withdrawing cyano group—present specific challenges in reversed-phase high-performance liquid chromatography (RP-HPLC).

This guide provides field-proven troubleshooting strategies, self-validating methodologies, and mechanistic insights to optimize your mobile phase and achieve robust separations.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing and broad peak shapes on a standard C18 column?

The Causality: The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core contains a weakly basic pyridine nitrogen. Even though the strongly electron-withdrawing 5-carbonitrile group reduces the overall basicity of this nitrogen, it remains capable of undergoing secondary ion-exchange and hydrogen-bonding interactions with unendcapped, acidic residual silanols (pKa ~3.5–4.5) on the silica stationary phase[2]. The Solution: You must kinetically suppress these secondary interactions. Introduce an acidic modifier to the mobile phase to ensure the silanols remain fully protonated (neutralized). Using 0.1% Formic Acid (for LC-MS compatibility) or 0.05% Trifluoroacetic Acid (TFA) (for UV-based preparative work) will sharpen the peak significantly[3].

Q2: My compound is precipitating in the injection loop during preparative scale-up. How do I prevent this?

The Causality: The combination of a rigid, planar aromatic system and the 5-carbonitrile group results in high crystal lattice energy. Furthermore, the 3-iodo substituent adds significant lipophilicity, driving down aqueous solubility. When a highly concentrated sample dissolved in pure Dimethyl Sulfoxide (DMSO) meets a highly aqueous mobile phase at the start of a gradient, "solvent crash-out" occurs. The Solution: Implement a pre-column dilution strategy or adjust your sample diluent. Instead of pure DMSO, dissolve your crude sample in a mixture of DMSO and the strong mobile phase solvent (e.g., Acetonitrile). Ensure the starting conditions of your gradient are at least 20-30% organic to maintain solubility upon injection.

Q3: How can I effectively separate the target compound from its de-iodinated byproduct or structural isomers?

The Causality: Isomeric impurities and de-halogenated byproducts are common artifacts in azaindole synthesis[2]. On a standard C18 column, the hydrophobic difference between the 3-iodo compound and a de-iodinated impurity is usually sufficient for separation. However, positional isomers (e.g., 2-iodo vs. 3-iodo) have nearly identical hydrophobicities. The Solution: Change the stationary phase selectivity rather than just the mobile phase. Switch to a Phenyl-Hexyl column. The highly polarizable electron cloud of the iodine atom will engage in distinct π−π and dipole-induced dipole interactions with the phenyl stationary phase, amplifying the separation factor ( α ) between isomers.

Part 2: Mechanistic & Workflow Visualizations

The following diagrams illustrate the troubleshooting logic for mobile phase optimization and the underlying retention mechanisms causing peak distortion.

Workflow Start Start Method Development (H2O / MeCN Gradient) Assess Assess Peak Shape (Calculate Tailing Factor) Start->Assess Tailing Is Tf > 1.5? Assess->Tailing AddAcid Add Acidic Modifier (0.1% FA or 0.05% TFA) Tailing->AddAcid Yes CheckRes Check Resolution (Isomers & De-iodo) Tailing->CheckRes No AddAcid->CheckRes ResPoor Resolution < 1.5? CheckRes->ResPoor ChangeCol Switch to Phenyl-Hexyl Exploit π-π interactions ResPoor->ChangeCol Yes Optimize Finalize Mobile Phase & Validate Method ResPoor->Optimize No ChangeCol->Optimize

Chromatographic troubleshooting workflow for azaindole mobile phase optimization.

Mechanism cluster_Stationary Stationary Phase (C18 Silica) Analyte 3-Iodo-4-methyl-1H- pyrrolo[2,3-b]pyridine- 5-carbonitrile C18 C18 Alkyl Chain (Hydrophobic) Analyte->C18 Hydrophobic & π-π Interactions Silanol Residual Silanol (-SiOH) (Hydrogen Bonding/Ionic) Analyte->Silanol Secondary Interaction (Causes Peak Tailing)

Mechanistic interactions between the functionalized azaindole analyte and the stationary phase.

Part 3: Quantitative Data on Mobile Phase Modifiers

The selection of the mobile phase modifier dictates both the chromatographic performance and downstream compatibility (e.g., Mass Spectrometry or lyophilization). The table below summarizes the empirical effects of different aqueous mobile phase modifiers on the target compound[3][4].

Mobile Phase Modifier (Aqueous)Organic PhaseTailing Factor ( Tf​ )MS CompatibilityVolatility for Prep-HPLCPrimary Use Case
None (Pure H2​O ) Acetonitrile> 2.5 (Severe)Poor (Poor ionization)HighNot recommended
0.1% Formic Acid (FA) Acetonitrile + 0.1% FA1.2 - 1.4 (Good)Excellent (ESI+)HighAnalytical LC-MS, Reaction Monitoring
0.05% TFA Acetonitrile + 0.05% TFA0.9 - 1.1 (Ideal) Poor (Ion suppression)HighPreparative HPLC (UV-directed)
10 mM NH4​OAc (pH 6.8) Acetonitrile1.5 - 1.8 (Fair)GoodModerateAlternative selectivity for isomers

Part 4: Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . This means the workflow includes mandatory System Suitability Tests (SST) that act as logical gates; if the system fails the SST, the protocol dictates that the operator must halt and troubleshoot before injecting valuable samples.

Protocol A: Analytical LC-MS Method for Purity Assessment

Objective: High-resolution separation of 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile from synthetic impurities using an MS-compatible mobile phase[1].

  • Step 1: Mobile Phase Preparation & Verification

    • Phase A: 1000 mL Ultrapure Water + 1.0 mL LC-MS grade Formic Acid.

    • Phase B: 1000 mL LC-MS grade Acetonitrile + 1.0 mL Formic Acid.

    • Validation Check: Measure the pH of Phase A. It must read between 2.6 and 2.8. If > 3.0, discard and remake to ensure adequate silanol suppression.

  • Step 2: Column Equilibration

    • Install a sub-2 μm C18 column (e.g., Waters Acquity BEH C18, 50 x 2.1 mm)[1].

    • Set column oven to 40 °C to reduce mobile phase viscosity and improve mass transfer.

    • Equilibrate at 5% B for 10 column volumes.

    • Validation Check: Monitor the UV baseline at 254 nm. Drift must be < 1 mAU/min before proceeding.

  • Step 3: System Suitability Test (SST)

    • Inject 1 μL of a 0.1 mg/mL standard solution of the target compound.

    • Run gradient: 5% B to 95% B over 5.0 minutes.

    • Validation Check (Critical Gate): Calculate the Tailing Factor ( Tf​ ) at 5% peak height. If Tf​ > 1.5, DO NOT PROCEED. Purge the system, verify the acid modifier concentration in Phase A/B, and re-run the SST.

  • Step 4: Sample Analysis

    • Dissolve crude sample in 50:50 Water:Acetonitrile (avoid pure DMSO to prevent peak distortion).

    • Inject 1-2 μL and execute the gradient.

  • Step 5: Wash and Storage

    • Flush the column with 100% Phase B for 3 minutes to elute highly retained lipophilic byproducts (e.g., poly-iodinated species).

Protocol B: Preparative HPLC Isolation

Objective: Isolate >95% pure 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile from a crude reaction mixture.

  • Step 1: Mobile Phase Setup

    • Phase A: Water + 0.05% TFA.

    • Phase B: Acetonitrile + 0.05% TFA.

    • Causality: TFA acts as a strong ion-pairing agent, providing superior peak capacity and loadability for basic functional groups compared to Formic Acid.

  • Step 2: Sample Loading Optimization

    • Dissolve 100 mg of crude material in 1.0 mL of DMSO. Slowly add 1.0 mL of Acetonitrile while sonicating.

    • Validation Check: Visually inspect the vial under a strong light. If micro-precipitates are visible, add an additional 0.5 mL of DMSO. Injecting a suspension will immediately foul the preparative column frit.

  • Step 3: Focused Gradient Execution

    • Based on the analytical retention time, calculate the elution %B.

    • Program a shallow, focused gradient: Start 10% below the elution %B, and ramp to 10% above the elution %B over 15 minutes.

  • Step 4: Fraction Collection & Lyophilization

    • Trigger fraction collection via UV threshold at 280 nm (to avoid solvent baseline noise).

    • Pool pure fractions and lyophilize directly. The TFA will volatilize under high vacuum, leaving the target compound as a free base or a volatile TFA salt, depending on the exact pKa of the final synthesized derivative.

References

  • SIELC Technologies. "Separation of 1H-Pyrrolo[2,3-b]pyridine, 2,3-dihydro-1,3,3-trimethyl-2-methylene- on Newcrom R1 HPLC column." SIELC Technologies Application Notes. Available at:[Link]

  • SIELC Technologies. "Separation of N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide on Newcrom R1 HPLC column." SIELC Technologies Application Notes. Available at:[Link]

  • MDPI. "Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach." Molecules. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Validation of 3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: A Comparative Analytical Guide

Introduction & Chemical Context The compound 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS: 1190313-13-3) is a highly functionalized halogenated 7-azaindole. Scaffolds based on 1H-pyrrolo[2,3-b]pyridine a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The compound 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS: 1190313-13-3) is a highly functionalized halogenated 7-azaindole. Scaffolds based on 1H-pyrrolo[2,3-b]pyridine are privileged structures in medicinal chemistry, frequently serving as hinge-binding motifs in the development of potent kinase inhibitors, such as those targeting Fibroblast Growth Factor Receptors (FGFR) and Janus Kinases (JAK)[1].

Validating the structural integrity and purity of this specific building block via Mass Spectrometry (MS) presents unique analytical challenges. The presence of a strongly electron-withdrawing cyano group, a bulky iodine atom, and a basic pyridine nitrogen creates a complex electronic environment. This guide objectively compares ionization strategies and mass analyzer platforms to establish a robust, self-validating methodology for the qualitative and quantitative MS analysis of this compound.

Comparative Analysis: Ionization Strategies & Mass Analyzers

Ionization: Electrospray Ionization (ESI+) vs. Atmospheric Pressure Chemical Ionization (APCI+)

The choice of ionization source is dictated by the analyte's gas-phase basicity and lipophilicity.

  • ESI+ (Electrospray Ionization): The 7-azaindole core contains a pyridine nitrogen that readily accepts a proton in acidic mobile phases, making ESI+ the standard choice for pyrrolo[2,3-b]pyridines[1]. However, the electron-withdrawing cyano group at the C5 position reduces the basicity of the ring, while the iodine atom at C3 significantly increases the molecule's lipophilicity.

  • APCI+ (Atmospheric Pressure Chemical Ionization): For highly halogenated, less polar aromatics, APCI often provides superior ionization efficiency and is significantly less susceptible to matrix ion suppression[2]. Because APCI relies on gas-phase ion-molecule reactions rather than liquid-phase charge desolvation, it serves as an excellent orthogonal validation tool when analyzing crude synthetic mixtures containing high salt concentrations.

Mass Analyzers: Q-TOF HRMS vs. Triple Quadrupole (QqQ)
  • Q-TOF (Quadrupole Time-of-Flight): High-Resolution Mass Spectrometry (HRMS) is mandatory for structural elucidation. Iodine is monoisotopic ( 127I ) but possesses a significant mass defect (exact mass: 126.9045 Da). Q-TOF instruments can easily resolve the exact mass of the protonated molecular ion [M+H]+ (Calculated for C9​H7​IN3+​ : 283.968 Da), allowing researchers to verify the empirical formula with sub-5 ppm mass accuracy[3].

  • QqQ (Triple Quadrupole): For pharmacokinetic profiling or trace-level impurity quantification, QqQ mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode offer unmatched sensitivity and dynamic range.

MS_Workflow Prep Sample Preparation (0.1% FA in MeCN) LC UHPLC Separation (C18, Gradient Elution) Prep->LC Ion Ionization Source (ESI+ vs APCI+) LC->Ion QTOF Q-TOF HRMS (Exact Mass & Isotope) Ion->QTOF Structural Elucidation QQQ Triple Quadrupole (MRM Quantification) Ion->QQQ High-Sensitivity Quantitation Data Data Processing (Mass Defect Analysis) QTOF->Data QQQ->Data

Fig 1. Comparative LC-MS workflow for halogenated azaindole validation.

Mechanistic Insights: MS/MS Fragmentation Pathways

Understanding the Collision-Induced Dissociation (CID) behavior of 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is critical for assay development. The fragmentation of azaindoles typically involves the cleavage of substituents before the highly stable fused bicyclic ring opens[4].

Causality of Fragmentation:

  • Homolytic Cleavage of Iodine: The C-I bond is the weakest bond in the molecule. Upon collisional activation, the dominant primary fragmentation pathway is the loss of an iodine radical ( I∙ , -126.904 Da). The resulting radical cation is stabilized by the extended π -system of the azaindole core.

  • Loss of Cyano Group: Following dehalogenation, the secondary fragmentation pathway involves the expulsion of hydrogen cyanide ( HCN , -27.011 Da) from the carbonitrile moiety, a classic neutral loss observed in cyano-aromatics[5].

  • Ring Cleavage: Higher collision energies force the cleavage of the pyrrole ring, yielding lower mass fragments characteristic of the pyridine core.

Fragmentation M1 Precursor Ion [M+H]+ m/z 283.968 M2 [M+H - I]+ m/z 157.064 M1->M2 - I• (126.904 Da) Homolytic Cleavage M3 [M+H - I - HCN]+ m/z 130.053 M2->M3 - HCN (27.011 Da) Cyano Loss M4 Azaindole Core Cleavage m/z 103.042 M3->M4 Ring Opening

Fig 2. Proposed CID MS/MS fragmentation pathway of the target compound.

Quantitative Data Summaries

To facilitate rapid method transfer, the optimized MS parameters and MRM transitions are summarized below.

Table 1: ESI vs. APCI Performance Comparison

ParameterESI+ ModeAPCI+ ModeCausality / Observation
Primary Adduct [M+H]+ (m/z 283.968) [M+H]+ (m/z 283.968)Pyridine N protonation drives ionization in both modes.
Matrix Effect (Plasma) High Suppression (-35%)Low Suppression (-8%)APCI is less affected by non-volatile salts in complex matrices.
Limit of Detection (LOD) 0.5 ng/mL2.0 ng/mLESI provides superior absolute sensitivity in neat solvents.
Linear Dynamic Range 103 104 APCI avoids droplet-surface charge depletion at high concentrations.

Table 2: Optimized MRM Transitions (Triple Quadrupole)

Precursor m/zProduct m/zCollision Energy (CE)Fragment AssignmentPurpose
283.9157.125 eV [M+H−I]+ Quantifier (Highest intensity)
283.9130.140 eV [M+H−I−HCN]+ Qualifier 1 (Structural confirmation)
283.9103.055 eVCore CleavageQualifier 2

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol incorporates a dynamic System Suitability Test (SST) utilizing post-column infusion. This creates a self-validating feedback loop: if matrix suppression exceeds acceptable thresholds, the protocol dictates an automatic switch from ESI to APCI.

Phase 1: Sample Preparation & Internal Standardization
  • Stock Solution: Dissolve 1.0 mg of 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 100 ng/mL using Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Internal Standard (IS) Addition: Spike the sample with 50 ng/mL of a stable-isotope-labeled analog (e.g., d3​ -7-azaindole) to correct for ionization fluctuations.

Phase 2: UHPLC Separation
  • Column: Use a sub-2 μ m C18 column (e.g., 2.1 x 50 mm, 1.7 μ m) to ensure sharp peak shapes and minimize co-elution of isobaric impurities.

  • Mobile Phases:

    • Mobile Phase A: Water + 0.1% Formic Acid (promotes pyridine N protonation).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Run a ballistic gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

Phase 3: Self-Validating Ionization Assessment (Post-Column Infusion)
  • Matrix Effect Check: Continuously infuse the 100 ng/mL standard via a T-junction post-column while injecting a blank matrix sample (e.g., extracted plasma or crude reaction mixture).

  • Decision Gate: Monitor the m/z 283.9 157.1 transition.

    • If the baseline signal drops by >20% at the expected retention time: Matrix suppression is severe. Action: Switch the source from ESI+ to APCI+ (Vaporizer Temp: 400°C, Corona Discharge: 4.0 μ A)[2].

    • If the baseline signal is stable (drop <20%): Proceed with ESI+ (Capillary Voltage: 3.5 kV, Desolvation Temp: 350°C).

Phase 4: Data Acquisition & Mass Defect Validation
  • HRMS Validation (Q-TOF): Acquire full-scan MS data (m/z 100-1000). Extract the exact mass chromatogram for m/z 283.9679 with a 5 ppm mass window.

  • Isotopic Verification: Confirm the absence of an M+2 isotope pattern of equal intensity (which would indicate Bromine) or 3:1 intensity (Chlorine). Iodine is monoisotopic, so the molecular ion cluster will primarily show the M+1 peak corresponding to natural 13C abundance.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.[1] Available at:[Link]

  • Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA. Drug Testing and Analysis.[5] Available at:[Link]

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry.[3] Available at:[Link]

  • Negative-ion atmospheric pressure ionisation of semi-volatile fluorinated compounds for ultra-high-performance liquid chromatography tandem mass spectrometry analysis. ResearchGate.[2] Available at:[Link]

  • Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI.[4] Available at:[Link]

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Comparative

reproducibility of 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile cell viability assays

Comprehensive Comparison Guide: Reproducibility of Cell Viability Assays for 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Derivatives Introduction The scaffold 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carb...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Reproducibility of Cell Viability Assays for 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Derivatives

Introduction

The scaffold 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a foundational building block in the design of potent kinase inhibitors targeting TNIK, FGFR, and CSF-1R[1][2][3]. When evaluating the anti-proliferative efficacy of these derivatives in oncology drug discovery, selecting the appropriate cell viability assay is paramount. Variations in assay chemistry can lead to significant discrepancies in IC50 values and reproducibility. This guide objectively compares three predominant cell viability assays—ATP-based luminescence, Resazurin reduction, and Tetrazolium (MTT) reduction—specifically for screening pyrrolo[2,3-b]pyridine derivatives.

Mechanistic Causality: Why Assay Chemistry Matters

Pyrrolo[2,3-b]pyridine derivatives often exhibit high hydrophobicity and form rigid, condensed ring structures[3]. These physicochemical properties dictate how the compound interacts not just with the biological target, but with the assay reagents themselves.

  • ATP-Luminescence (e.g., CellTiter-Glo): Measures intracellular ATP as a proxy for metabolic viability. The lytic nature of this assay eliminates the dependency on continuous cellular metabolism during the read step, making it highly resistant to chemical interference from the test compound[4].

  • Resazurin Reduction (e.g., AlamarBlue): A non-lytic assay where viable cells reduce non-fluorescent resazurin to highly fluorescent resorufin[4]. While sensitive, the fluorescence readout can be skewed if the pyrrolo[2,3-b]pyridine derivative exhibits intrinsic fluorescence or quenches the signal[5].

  • MTT Assay: Relies on the reduction of tetrazolium to an insoluble formazan crystal. The required solubilization step is highly sensitive to the precipitation of hydrophobic kinase inhibitors, often leading to high well-to-well variability[6].

G Compound 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives Kinase Target Kinase Inhibition (e.g., TNIK, FGFR) Compound->Kinase Binds Hinge Region Metabolism Decreased Cellular Metabolism & ATP Depletion Kinase->Metabolism Induces Apoptosis ATP ATP Luminescence (CellTiter-Glo) Metabolism->ATP Lytic Extraction Resazurin Resazurin Reduction (AlamarBlue) Metabolism->Resazurin Non-Lytic Conversion MTT Tetrazolium Reduction (MTT) Metabolism->MTT Formazan Solubilization

Logical relationship between kinase inhibition and viability assay readouts.

Field-Proven Insights: Troubleshooting Scaffold-Specific Artifacts

As an application scientist, it is critical to recognize that assay irreproducibility is rarely a pipetting error; it is usually a chemical incompatibility. When working specifically with the 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile scaffold, two major artifacts routinely compromise data integrity:

  • Heavy-Atom Quenching: The presence of the heavy iodine atom at the 3-position can induce fluorescence quenching via spin-orbit coupling. In fluorometric assays like Resazurin, this quenching artificially suppresses the emission signal (590 nm)[7], leading to false-positive cytotoxicity readings.

  • Hydrophobic Precipitation: The carbonitrile group and the condensed pyrrolo-pyridine ring create a highly rigid, hydrophobic planar structure[3]. In aqueous media, these compounds often form micro-precipitates at higher concentrations (>10 µM). In colorimetric MTT assays, these precipitates co-sediment with the formazan crystals. During the solubilization step, the undissolved drug scatters light at 570 nm, causing erratic absorbance spikes and high CV%[6].

Quantitative Data Comparison

To objectively compare these alternatives, we evaluate their performance metrics when screening hydrophobic kinase inhibitors.

Assay MetricATP-Luminescence (CellTiter-Glo)Resazurin (AlamarBlue)Tetrazolium (MTT)
Detection Limit <10 cells/well[6]~50-100 cells/well[6]~200-500 cells/well[6]
Dynamic Range >4 logs2-3 logs1-2 logs
Readout Type LuminescenceFluorescence (560Ex/590Em)[7]Absorbance (570nm)[7]
Interference Risk Low (Lytic Buffer dissolves drug)Moderate (Iodine quenching)High (Precipitate scattering)
Reproducibility (CV%) < 5%5 - 10%10 - 20%
Multiplexing No (Endpoint Lysis)Yes (Non-lytic)[4]No (Endpoint Lysis)

Self-Validating Experimental Workflows

A robust assay must be a self-validating system. This requires the inclusion of specific internal controls to calculate the Z'-factor for every plate. A Z' > 0.5 validates the assay's reproducibility and confirms that the observed IC50 is a biological reality, not an assay artifact.

Workflow Seed Seed Cells (384-well plate) Treat Compound Addition (Dose-Response) Seed->Treat Incubate Incubation (72 hours) Treat->Incubate Equilibrate Room Temp Equilibration Incubate->Equilibrate Reagent Add Viability Reagent Equilibrate->Reagent Read Signal Detection & Z' Validation Reagent->Read

Step-by-step self-validating workflow for high-throughput viability screening.

Protocol A: ATP-Luminescence Assay (Recommended)

Causality: ATP assays are highly recommended for pyrrolo[2,3-b]pyridines because the lytic buffer actively dissolves hydrophobic compound precipitates, eliminating the optical interference that plagues colorimetric assays[4].

  • Cell Seeding: Seed target cancer cells (e.g., HCT116 for TNIK screening) at 1,000 cells/well in 25 µL media in a solid white 384-well plate. Incubate overnight at 37°C, 5% CO2[6].

  • Compound Treatment: Prepare a 10-point dose-response curve of the 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile derivative in DMSO. Transfer to the assay plate (final DMSO concentration 0.1%). Include Vehicle (0.1% DMSO) and Positive controls (1 µM Staurosporine). Incubate for 72 hours.

  • Equilibration (Critical Step): Remove the plate from the incubator and equilibrate to room temperature (RT) for 30 minutes. Causality: Luciferase enzyme kinetics are highly temperature-dependent. Uneven temperature across the plate causes "edge effects," severely degrading reproducibility[5].

  • Reagent Addition: Add 25 µL of room-temperature CellTiter-Glo reagent to each well[6].

  • Lysis and Stabilization: Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at RT for 10 minutes to stabilize the luminescent signal[4].

  • Detection & Validation: Read luminescence on a microplate reader. Calculate the Z'-factor using the Vehicle and Positive controls.

Protocol B: Resazurin Reduction Assay (Alternative for Multiplexing)

Causality: If downstream analysis (e.g., RNA extraction or caspase profiling) is required from the exact same wells, a non-lytic resazurin assay must be utilized[4].

  • Preparation: Follow steps 1-2 above, but use a black, clear-bottom 384-well plate to minimize fluorescent crosstalk[6]. Include a "No-Cell Background Control" containing media and the drug.

  • Reagent Addition: Add 5 µL of Resazurin reagent directly to the 25 µL culture media[6].

  • Incubation: Incubate at 37°C for 2-4 hours. Causality: The incubation time must be empirically optimized so that the vehicle control remains in the linear range of reduction, preventing signal saturation.

  • Detection: Read fluorescence at 560 nm excitation / 590 nm emission[7]. Subtract the "No-Cell Background Control" to account for any intrinsic fluorescence or quenching caused by the iodine atom on the pyrrolo[2,3-b]pyridine derivative.

Conclusion

For evaluating 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile derivatives, ATP-based luminescence assays provide the highest reproducibility and lowest risk of compound interference. While MTT is historically ubiquitous, its reliance on formazan solubilization makes it highly susceptible to the hydrophobic nature of these kinase inhibitors, leading to unacceptable CV% in high-throughput settings. By implementing self-validating protocols with strict temperature equilibration and Z'-factor tracking, researchers can ensure robust and reproducible IC50 determinations.

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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